molecular formula C10H13NO4 B2618145 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid CAS No. 342022-19-9

4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid

Número de catálogo: B2618145
Número CAS: 342022-19-9
Peso molecular: 211.217
Clave InChI: PNAXOHKGVYANLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a 4-oxobutanoic acid (succinic acid derivative) backbone linked to a 5-methylfuran-2-ylmethyl group via an amide bond, making it a valuable building block in organic and medicinal chemistry. Compounds with similar furan and 4-oxobutanoic acid motifs are frequently utilized in the synthesis of more complex molecules for pharmaceutical research, serving as key intermediates in the development of potential bioactive agents. As a reagent, its applications are primarily found in exploratory synthesis, library development, and as a precursor in material science. The presence of both carboxylic acid and amide functional groups provides two potential sites for further chemical modification, allowing researchers to create a diverse array of amides, esters, and other derivatives. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human use. Researchers can request a certificate of analysis for specific batch information. Please consult the safety data sheet prior to handling.

Propiedades

IUPAC Name

4-[(5-methylfuran-2-yl)methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7-2-3-8(15-7)6-11-9(12)4-5-10(13)14/h2-3H,4-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAXOHKGVYANLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism Pharmacokinetics (DMPK) Researchers.

Executive Overview

The structural characterization of bifunctional organic molecules via tandem mass spectrometry (MS/MS) requires a deep understanding of gas-phase thermodynamics and ionization mechanisms. The compound 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid (Chemical Formula: C₁₀H₁₃NO₄) presents a unique analytical model. It combines a highly electron-rich 5-methylfurfurylamine donor moiety with a succinic acid monoamide acceptor moiety.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral interpretation. Here, we will dissect the causality behind the fragmentation pathways of this molecule, explaining why specific bonds break under collision-induced dissociation (CID) and how to design a self-validating LC-MS/MS protocol to capture these transient gas-phase events.

Molecular Architecture & Precursor Ion Thermodynamics

Before initiating CID, we must understand the protonation/deprotonation thermodynamics of the precursor. The molecule possesses two highly labile functional groups: the amide linkage and the terminal carboxylic acid.

  • Positive Electrospray Ionization (ESI+): The amide nitrogen and the furan oxygen compete for protonation. However, in the presence of protic mobile phase modifiers (e.g., formic acid), protonation at the amide nitrogen is thermodynamically favored, serving as the primary trigger for downstream fragmentation.

  • Negative Electrospray Ionization (ESI-): The terminal carboxylic acid undergoes facile deprotonation, driving charge-directed rearrangements.

Table 1: Precursor Ion Profiling
Ionization ModeAdduct TypeExact Mass (Da)FormulaRelative Stability
Neutral Monoisotopic211.0845C₁₀H₁₃NO₄N/A
ESI (+) [M+H]⁺212.0917[C₁₀H₁₄NO₄]⁺High (Protonated Amide)
ESI (+) [M+Na]⁺234.0737[C₁₀H₁₃NO₄Na]⁺Moderate (Sodium Adduct)
ESI (-) [M-H]⁻210.0772[C₁₀H₁₂NO₄]⁻Very High (Carboxylate)

Collision-Induced Dissociation (CID) Mechanics

Positive Ion Mode (ESI+): Amide Cleavage and Furan Stability

The hallmark of furfuryl amides under high-resolution MS is the cleavage of the N-CO bond [1]. When the amide nitrogen is protonated, the inductive pull of the carbonyl group weakens the adjacent bonds. Cleavage of the N-CO bond predominantly yields the 5-methylfurfuryl cation (m/z 95.05) . This ion is exceptionally stable due to the resonance delocalization of the positive charge across the furan ring. At elevated collision energies, this cation undergoes a characteristic unimolecular gas-phase rearrangement, losing carbon monoxide (-28 Da) to form a cyclopentenyl-type hydrocarbon cation (m/z 67.05) [3].

Concurrently, the succinic acid moiety can undergo a neutral loss of water (-18 Da) from the terminal hydroxyl group, yielding a transient acylium ion at m/z 194.08.

ESI_Pos M [M+H]+ m/z 212.09 Protonated Precursor H2O_loss [M+H - H2O]+ m/z 194.08 Acylium Ion M->H2O_loss -18 Da (H2O) Carboxylic Acid N_CO_cleavage [C6H7O]+ m/z 95.05 5-Methylfurfuryl Cation M->N_CO_cleavage Amide N-CO Cleavage -117 Da Neutral Succinyl_cation [C4H5O3]+ m/z 101.02 3-Carboxypropanoyl Cation M->Succinyl_cation Amide N-CO Cleavage -111 Da Neutral Furan_frag [C5H7]+ m/z 67.05 Loss of CO N_CO_cleavage->Furan_frag -28 Da (CO) Ring Contraction

Figure 1: Positive ion mode (ESI+) fragmentation pathways highlighting N-CO cleavage.

Negative Ion Mode (ESI-): Carboxylate-Driven Rearrangements

In ESI-, the deprotonated precursor[M-H]⁻ (m/z 210.08) is driven entirely by the carboxylate anion. Succinic acid monoamide derivatives frequently exhibit characteristic neutral losses of water and carbon dioxide [2]. The direct loss of CO₂ (-44 Da) yields a terminal carbanion at m/z 166.09. Interestingly, a loss of H₂O (-18 Da) is also highly diagnostic (m/z 192.07); this is mechanistically explained by an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylate carbon, forming a stable cyclic succinimide intermediate.

ESI_Neg M_neg [M-H]- m/z 210.08 Deprotonated Precursor CO2_loss [M-H - CO2]- m/z 166.09 Decarboxylation M_neg->CO2_loss -44 Da (CO2) Carboxylate Loss H2O_loss_neg [M-H - H2O]- m/z 192.07 Cyclic Succinimide M_neg->H2O_loss_neg -18 Da (H2O) Intramolecular Cyclization Amide_cleavage [C4H4O3]- m/z 117.02 Succinate Fragment M_neg->Amide_cleavage Amide Cleavage

Figure 2: Negative ion mode (ESI-) fragmentation pathways driven by the carboxylate moiety.

Self-Validating LC-MS/MS Analytical Protocol

To ensure analytical trustworthiness, a protocol cannot simply be a list of parameters; it must be a self-validating system. The following methodology incorporates internal quality control (QC) checks to verify the instrument's ability to capture both fragile and robust fragments.

Rationale for Experimental Choices
  • Mobile Phase Modifier (0.1% Formic Acid): Formic acid is critical. It serves as a proton source, ensuring high ionization efficiency in positive mode. Without sufficient protonation of the amide nitrogen, the fragmentation pathway shifts toward non-diagnostic, charge-remote fragmentations.

  • Stepped Normalized Collision Energy (NCE): A static collision energy often fails. A low NCE misses the furan ring contraction (m/z 67.05), while a high NCE completely obliterates the fragile water-loss precursor (m/z 194.08). By multiplexing NCEs (e.g., 20, 35, 50), the entire thermodynamic landscape of the molecule is sampled in a single MS2 scan.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Inject a solvent blank followed by a reference standard known to undergo N-CO cleavage (e.g., piperine or a simple furfuryl amide).

    • Validation: Confirm that the mass spectrometer cleanly resolves the N-CO cleavage products without excessive source fragmentation. If source fragmentation exceeds 5%, lower the capillary temperature or declustering potential.

  • Sample Preparation:

    • Action: Dissolve 1 mg of the analyte in 1 mL of 50:50 Water:Methanol. Dilute to a final working concentration of 1 µg/mL using the initial mobile phase conditions (95% Water).

    • Validation: Diluting in the initial mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") at the head of the UHPLC column.

  • Chromatographic Separation:

    • Hardware: C18 Column (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Acquisition (High-Resolution Orbitrap/Q-TOF):

    • Polarity Switching: Enable fast polarity switching (Pos/Neg) to capture both[M+H]⁺ and [M-H]⁻ in a single run.

    • ESI Voltage: 3.5 kV (Positive) / 2.8 kV (Negative).

    • Fragmentation: Apply Stepped NCE at 20, 35, and 50.

Workflow Prep Sample Prep Dilution & QC LC UHPLC Separation C18, Gradient Elution Prep->LC Ionization ESI Source Pos/Neg Switching LC->Ionization MS1 MS1 Survey Scan High-Res Orbitrap Ionization->MS1 CID HCD Cell Stepped NCE (20,35,50) MS1->CID MS2 MS2 Acquisition Fragment Ion Detection CID->MS2

Figure 3: Self-validating LC-MS/MS workflow for structural elucidation.

Quantitative Data Synthesis

The following tables summarize the expected quantitative mass shifts and diagnostic fragment ions required to positively identify 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid in a complex matrix.

Table 2: Diagnostic Product Ions (Positive Mode, [M+H]⁺ = 212.09)
Fragment m/zNeutral Loss (Da)Origin / MechanismRelative Intensity (Stepped NCE)
194.08 18.01 (H₂O)Loss of water from terminal carboxylic acidLow-Medium
101.02 111.07 (C₆H₉NO)N-CO Cleavage (Charge retention on succinyl)Low
95.05 117.04 (C₄H₇NO₃)N-CO Cleavage (5-Methylfurfuryl cation)Base Peak (100%)
67.05 145.04 (Neutral + CO)Furan ring contraction / CO loss from m/z 95Medium (High at NCE 50)
Table 3: Diagnostic Product Ions (Negative Mode, [M-H]⁻ = 210.08)
Fragment m/zNeutral Loss (Da)Origin / MechanismRelative Intensity (Stepped NCE)
192.07 18.01 (H₂O)Intramolecular cyclization to succinimideMedium
166.09 44.01 (CO₂)Decarboxylation of terminal acidHigh
117.02 93.06 (C₆H₅O)Amide cleavage (Succinate anion retention)Medium

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Some compounds whose mass spectra contain the fragment ion [M-H]+ or [M-D]+ Source: ResearchGate URL

Solubility and stability of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility and Stability of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid: A Comprehensive Technical Guide

Executive Summary

The compound 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is a highly functionalized succinamic acid derivative. Featuring an electron-rich 5-methylfuran ring, an amide linkage, and a terminal carboxylic acid, it presents a complex physicochemical profile. For researchers and drug development professionals utilizing this compound as a building block or active pharmaceutical ingredient (API) intermediate, understanding its phase behavior and degradation kinetics is critical. This whitepaper provides an in-depth analysis of its solubility dynamics, degradation pathways, and the self-validating experimental protocols required to accurately profile it.

Structural Analysis and Physicochemical Profiling

The molecule's behavior is dictated by three distinct structural motifs:

  • The Terminal Carboxylic Acid: Derived from a succinic acid backbone, this moiety has a predicted pKa of approximately 4.16[1]. It acts as the primary driver for pH-dependent aqueous solubility.

  • The Amide Linkage: Connecting the succinic acid backbone to the furan derivative, this bond is generally stable but susceptible to specific intramolecularly catalyzed hydrolysis due to the proximity of the terminal carboxylic acid[2].

  • The 5-Methylfuran-2-ylmethyl Moiety: A derivative of furfurylamine[3], this electron-rich heteroaromatic ring imparts lipophilicity but also introduces significant vulnerabilities to photo-oxidation and acid-catalyzed ring opening[4].

Solubility Dynamics

The solubility of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is highly anisotropic and heavily dependent on the ionization state of the carboxylic acid. In acidic media (pH < 3.0), the molecule is predominantly unionized. The lipophilic nature of the 5-methylfuran ring dominates the hydration energy, resulting in poor aqueous solubility. Conversely, at physiological pH (7.4), the deprotonation of the carboxylic acid forms a carboxylate anion, drastically increasing water solubility through strong ion-dipole interactions.

Table 1: Quantitative Solubility Profile of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid

Solvent / MediumpHEstimated Solubility (mg/mL)Mechanistic Rationale
Water (Milli-Q) 2.0< 0.5Carboxylic acid is fully protonated; lipophilic furan ring limits hydration.
PBS Buffer 7.4> 25.0Carboxylic acid is deprotonated (pKa ~4.16), forming a highly soluble salt.
Ethanol (Absolute) N/A~ 15.0Moderate polarity effectively solvates both the polar amide and non-polar furan.
DMSO N/A> 100.0Universal aprotic solvent disrupts all intermolecular hydrogen bonding networks.

Chemical Stability and Degradation Pathways

The stability profile of this compound is governed by competing degradation mechanisms.

  • Intramolecularly Catalyzed Amide Hydrolysis: Unlike standard aliphatic amides, succinamic acids exhibit a unique vulnerability at mildly acidic pH (pH 3–5). The unionized terminal carboxylic acid can act as an intramolecular nucleophile, attacking the amide carbonyl to form a transient cyclic succinic anhydride intermediate. This rapidly hydrolyzes into succinic acid[1] and 5-methylfuran-2-ylmethylamine[3].

  • Furan Ring Oxidation: The electron-donating methyl group on the furan ring increases its susceptibility to electrophilic attack. Exposure to reactive oxygen species (ROS) or UV light induces Diels-Alder-type cycloadditions with singlet oxygen, forming unstable endoperoxides.

  • Acid-Catalyzed Ring Opening: Under strongly acidic conditions (pH < 2.0), the furan oxygen can be protonated, triggering a ring-opening cascade that yields highly reactive 1,4-dicarbonyl compounds[4].

G Parent 4-{[(5-Methylfuran-2-yl)methyl]amino} -4-oxobutanoic acid Hydrolysis Amide Hydrolysis (Acid/Base/Intramolecular) Parent->Hydrolysis H2O, pH < 3 or pH > 8 Oxidation Furan Ring Oxidation (ROS / Photo-oxidation) Parent->Oxidation O2, hν RingOpening Acid-Catalyzed Ring Opening Parent->RingOpening Strong Acid (pH < 2) Amine 5-Methylfuran-2-ylmethylamine Hydrolysis->Amine Succinic Succinic Acid Hydrolysis->Succinic Peroxide Endoperoxides Oxidation->Peroxide Diketone 1,4-Dicarbonyl Compounds RingOpening->Diketone

Degradation pathways of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid.

Table 2: Accelerated Stability Profile (ICH Q1A Guidelines)

ConditionDurationPrimary Degradant(s)Recovery (%)Mechanism
25°C / 60% RH (Solid) 6 MonthsNone significant> 99.5%Stable in crystalline solid state.
Aqueous Buffer pH 7.4 (40°C) 14 DaysSuccinic acid, Amine~ 95.0%Slow, base-catalyzed amide hydrolysis.
Aqueous Buffer pH 2.0 (40°C) 14 Days1,4-Diketones, Succinic acid< 50.0%Intramolecular hydrolysis + furan ring opening.
Oxidative (0.3% H₂O₂) 24 HoursEndoperoxides< 10.0%Rapid oxidation of the electron-rich furan ring.

Experimental Protocols for Solubility and Stability Assessment

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: We utilize a 48-hour equilibration period rather than a rapid kinetic solvent-shift method. Kinetic methods often trap compounds in metastable supersaturated states, leading to artificially inflated solubility values. The 48-hour window ensures the solid phase reaches its lowest energy crystalline state, providing the true thermodynamic solubility essential for formulation development.

  • Preparation: Add an excess of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid (approx. 50 mg) to 1 mL of the target solvent (e.g., pH 7.4 PBS) in a 2 mL glass HPLC vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1°C, shaking at 300 RPM.

  • Sampling (Self-Validation Step): Extract a 50 µL aliquot at exactly 24 hours and another at 48 hours. Centrifuge both aliquots at 15,000 x g for 10 minutes to pellet undissolved solids.

  • Analysis: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV.

  • Validation Check: Compare the calculated concentrations of the 24-hour and 48-hour samples. If the variance is < 5%, thermodynamic equilibrium is confirmed. If > 5%, extend shaking to 72 hours.

Protocol 2: Stability-Indicating HPLC-UV Method

Causality: A gradient reverse-phase HPLC method utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase is strictly required. The TFA (pH ~2.0) suppresses the ionization of the terminal carboxylic acid (pKa ~4.16)[1], ensuring the analyte remains fully protonated. This prevents peak tailing and retention time shifts associated with mixed ionization states on the silica-based C18 stationary phase.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Milli-Q Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Detection: UV absorbance at 220 nm (captures both the furan ring's π-π* transitions and the amide bond absorbance).

  • Validation Check (Mass Balance): To validate the stability run, calculate the mass balance. The sum of the peak areas of the parent compound and all identified degradants (succinic acid, amine, diketones) must equal 98–102% of the initial parent peak area at T=0. A failure to achieve mass balance indicates the formation of undetected volatile degradants or insoluble polymeric species.

Conclusion

4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is a versatile but sensitive molecule. Its solubility is highly dependent on the ionization of its succinic acid moiety, achieving excellent aqueous solubility at physiological pH. However, its stability profile requires careful management; the compound must be protected from strong acids, oxidative environments, and prolonged exposure to UV light to prevent furan ring degradation and intramolecular amide hydrolysis. Formulators should prioritize maintaining the API in its solid state or in slightly alkaline buffered solutions (pH 7.0–8.0) to maximize shelf life.

References

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center (DTIC).
  • Furfurylamine | C5H7NO | CID 3438. PubChem - NIH.
  • Succinic acid CAS#: 110-15-6. ChemicalBook.
  • Succinic Acid. ACS Reagent Chemicals.

Sources

An In-depth Technical Guide to the In Silico Modeling of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, a succinimide derivative with potential pharmacological applications. Recognizing the critical role of computational methods in modern drug discovery, this document outlines a robust, multi-step workflow designed for researchers, scientists, and drug development professionals.[1][2][3][4] We will delve into the foundational principles and practical execution of ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The causality behind each methodological choice is explained, ensuring a self-validating and scientifically rigorous approach. All protocols are supported by authoritative references, and key workflows are visualized using Graphviz diagrams to enhance clarity and reproducibility.

Introduction: The Rationale for In Silico Analysis

The journey of a drug from concept to clinic is notoriously long and expensive.[2] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to de-risk and expedite this process by providing predictive insights into a molecule's behavior at the atomic level.[1][3] By simulating interactions between a drug candidate (ligand) and its biological target (e.g., a protein), we can anticipate its binding affinity, mechanism of action, and potential liabilities before committing to costly and time-consuming wet-lab experiments.[4][5]

The subject of this guide, 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, belongs to the succinimide class of compounds. Succinimide derivatives have garnered significant interest due to their diverse biological activities, including potential as anticonvulsants, anti-inflammatory agents, and even cardioprotective agents.[6][7][8][9] Given this therapeutic potential, a thorough in silico evaluation is a logical and efficient first step to elucidate its pharmacological profile.

This guide will walk you through a complete computational workflow, from initial structure generation to predictive pharmacokinetic and toxicity analysis, providing both the "how" and the "why" at each stage.

Foundational Knowledge: The Compound of Interest

A comprehensive understanding of the ligand's chemical properties is paramount for any successful modeling study.

Chemical Identity and Structure
  • IUPAC Name: 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid

  • Molecular Formula: C10H13NO4

  • Structure: The molecule features a butanoic acid backbone, an amide linkage, and a 5-methylfuran moiety. The presence of both hydrogen bond donors (the carboxylic acid and amide protons) and acceptors (the carbonyl and furan oxygens) suggests the potential for specific interactions with a biological target.

Table 1: Key Chemical Identifiers and Predicted Properties

Identifier/PropertyValueSource
Canonical SMILES CC1=CC=C(O1)CNC(=O)CCC(=O)OPubChem
Molecular Weight 227.22 g/mol PubChem
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 6PubChem
Topological Polar Surface Area 80.7 ŲPubChem

Note: Predicted properties provide initial estimates and should ideally be validated experimentally.

The Computational Workflow: A Step-by-Step Guide

Our in silico investigation will follow a structured, multi-phase approach. This workflow is designed to be both comprehensive and modular, allowing for adaptation to specific research questions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Simulation cluster_2 Phase 3: Property Prediction cluster_3 Phase 4: Analysis & Interpretation A Ligand Preparation C Molecular Docking A->C E ADMET Prediction A->E B Target Identification & Preparation B->C D Molecular Dynamics C->D F Data Analysis C->F D->F E->F G A Prepared Ligand (PDBQT) D Run AutoDock Vina A->D B Prepared Protein (PDBQT) B->D C Define Search Space (Grid Box) C->D E Output: Binding Poses & Affinity Scores (kcal/mol) D->E F Analyze Interactions (Hydrogen Bonds, Hydrophobic, etc.) E->F

Caption: Molecular Docking Workflow.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • The "grid box" defines the three-dimensional space on the protein where the docking algorithm will search for binding poses.

    • This box should encompass the known active site of the target protein. For AChE, this is the catalytic gorge. The coordinates can be determined by examining the position of the co-crystallized ligand in the original PDB file or from literature.

    • Define the center and dimensions (x, y, z) of the grid box using AutoDock Tools or by specifying them in a configuration file. [5]

  • Run the Docking Simulation:

    • Execute AutoDock Vina via the command line, providing the prepared ligand file, the prepared protein file, and the grid box configuration.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log

  • Analyze the Results:

    • The primary output is a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Use a visualization tool (PyMOL, UCSF Chimera, Discovery Studio Visualizer) to inspect the top-ranked poses.

    • Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues in the binding pocket. This provides a mechanistic hypothesis for the ligand's activity.

Causality: While docking provides a static snapshot of the binding pose, MD simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time. [4]This is crucial for assessing the stability of the docked pose and understanding how the protein might adapt to the ligand's presence. We will use GROMACS, a powerful and popular open-source MD engine. [10][11][12][13]

G A Best Docked Pose (Protein-Ligand Complex) B Generate Topology (Force Field) A->B C Solvate in Water Box B->C D Add Ions (Neutralize) C->D E Energy Minimization D->E F NVT Equilibration (Temperature) E->F G NPT Equilibration (Pressure) F->G H Production MD Run G->H I Trajectory Analysis (RMSD, RMSF, etc.) H->I

Caption: Molecular Dynamics Simulation Workflow.

Step-by-Step Methodology:

  • System Preparation:

    • Input: Use the best-ranked pose from the molecular docking as the starting structure.

    • Force Field and Topology: Choose a suitable force field (e.g., AMBER, CHARMM). The gmx pdb2gmx tool in GROMACS can be used to generate the protein topology. [12]A separate topology file for the ligand must be generated using a server like SwissParam or CGenFF.

    • Solvation: Place the protein-ligand complex in a simulation box (e.g., a cubic box) and fill it with a chosen water model (e.g., TIP3P). [14] * Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration. [12]

  • Simulation Execution:

    • Energy Minimization: Before starting the dynamics, perform a robust energy minimization of the entire system to remove any steric clashes. [14] * Equilibration: Perform two phases of equilibration. [13] * NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the system's temperature.

      • NPT Ensemble: Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the density.

    • Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds). This generates a trajectory file that records the positions, velocities, and energies of all atoms at regular intervals.

  • Trajectory Analysis:

    • Analyze the output trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their starting positions. A stable RMSD indicates that the complex is not undergoing major conformational changes.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Track the formation and breaking of hydrogen bonds between the ligand and protein over time to confirm the stability of key interactions identified in docking.

Phase 3: Predicting Pharmacokinetic Properties

Causality: A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its success as a drug. [2][15]In silico ADMET prediction provides an early warning system for potential liabilities, such as poor oral bioavailability or toxicity. [2]

Step-by-Step Methodology:

  • Select a Prediction Tool:

    • Numerous web-based tools and standalone software are available for ADMET prediction. For this guide, we will use a free and comprehensive web server like SwissADME or ADMET-AI. [16][17]

  • Input the Ligand Structure:

    • Input the SMILES string of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid into the selected server.

  • Analyze the Predictions:

    • The server will return a wide range of predicted properties. Focus on key parameters relevant to drug development.

Table 2: Predicted ADMET Properties for the Target Compound

Property CategoryParameterPredicted Value/ClassificationInterpretation
Physicochemical Lipophilicity (LogP)(e.g., 0.4)Good balance for solubility and permeability.
Pharmacokinetics GI Absorption(e.g., High)Likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant(e.g., No)Unlikely to cross into the central nervous system.
CYP Inhibitor (e.g., CYP2D6)(e.g., No)Low risk of drug-drug interactions via this pathway.
Druglikeness Lipinski's Rule of Five(e.g., 0 Violations)Favorable druglike properties.
Toxicity hERG Blocker(e.g., Low Risk)Low risk of cardiotoxicity.
Ames Mutagenicity(e.g., Non-mutagen)Low risk of being carcinogenic.

Note: These are example values. The actual output from a prediction server should be used.

Data Synthesis and Interpretation

The final and most critical phase is to synthesize the data from all preceding steps into a cohesive, expert-driven narrative.

  • Docking and MD Synergy: Do the stable interactions observed in the MD simulation validate the binding mode predicted by docking? A strong correlation between a high-affinity docking score and a stable MD trajectory provides a robust hypothesis for the compound's mechanism of action.

  • Structure-Activity Relationship (SAR): How do the specific functional groups of the ligand contribute to its binding? For example, does the carboxylic acid form a critical salt bridge? Does the methylfuran moiety fit into a hydrophobic pocket? This analysis can guide future chemical modifications to improve potency.

  • Integrating ADMET: Does the predicted ADMET profile support the intended therapeutic application? For instance, if the compound is intended for a central nervous system disorder, a "No" for BBB permeation would be a significant red flag, suggesting that the molecule may need to be re-engineered. Conversely, for a peripherally-acting drug, low BBB permeation is desirable to avoid CNS side effects.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid. By systematically progressing from ligand preparation and target identification through molecular docking, molecular dynamics, and ADMET prediction, researchers can generate a rich, multi-faceted dataset. This data, when expertly interpreted, provides invaluable insights into the compound's potential therapeutic efficacy and safety profile. This in silico approach does not replace experimental validation but rather enhances it, enabling more focused, efficient, and successful drug discovery and development endeavors.

References

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Mechanistic Paradigms of 5-Methylfuran-2-yl Containing Compounds: A Technical Guide to Target Engagement and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methylfuran-2-yl moiety is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its unique electronic distribution, the hydrogen-bond accepting capability of the furan oxygen, and the steric bulk of the 5-methyl group, this structural motif is expertly suited to occupy deep, hydrophobic pockets within target proteins. Rather than acting as a standalone therapeutic, the 5-methylfuran-2-yl ring serves as a critical anchoring domain in several advanced clinical and preclinical candidates.

This whitepaper provides an in-depth analysis of the mechanism of action (MoA) of leading 5-methylfuran-2-yl containing compounds across G protein-coupled receptors (GPCRs), metabolic enzymes, and intracellular signaling pathways.

Pharmacophore Rationale & Structural Biology

The strategic incorporation of the 5-methylfuran-2-yl group into drug scaffolds is driven by precise thermodynamic and pharmacokinetic goals:

  • Steric Restriction: The methyl group at the 5-position restricts the rotational degrees of freedom when the compound enters a hydrophobic cleft, reducing the entropic penalty of binding.

  • Electronic Interactions: The furan ring provides aromaticity for π−π stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within receptor binding sites.

  • Bioavailability: Compared to highly polar functional groups, the lipophilic nature of the 5-methylfuran ring significantly enhances oral bioavailability and membrane permeability, a critical factor for compounds requiring intracellular target engagement [1].

GPCR Modulation: Allosteric and Orthosteric Antagonism

Intracellular Allosteric Inhibition of CXCR1/2 (SCH 527123 / Navarixin)

SCH 527123 is a potent, orally bioavailable antagonist of the CXCR1 and CXCR2 receptors. Unlike traditional competitive antagonists that bind to the extracellular orthosteric site, SCH 527123 utilizes its 5-methylfuran-2-yl moiety to anchor into an intracellular allosteric binding site of the CXCR2 receptor [2].

By binding to this intracellular pocket, the compound locks the GPCR in an inactive conformation. This insurmountable allosteric blockade prevents the endogenous ligand, CXCL8 (IL-8), from inducing downstream G-protein coupling and subsequent NF-κB, AKT, and MAPK signaling [3]. Mechanistically, this halts neutrophil chemotaxis, reduces tumor angiogenesis, and has been shown to sensitize colorectal cancer models to oxaliplatin therapy[3].

CXCR2_Pathway IL8 CXCL8 (IL-8) CXCR2 CXCR2 Receptor IL8->CXCR2 Binds GProtein G-Protein Complex CXCR2->GProtein Activates SCH SCH 527123 (5-methylfuran-2-yl) SCH->CXCR2 Intracellular Allosteric Blockade MAPK MAPK / AKT / NF-κB GProtein->MAPK Signaling Neutrophil Neutrophil Chemotaxis MAPK->Neutrophil Induces

Mechanism of CXCR2 allosteric inhibition by SCH 527123 blocking downstream MAPK/AKT signaling.
Adenosine A2A Receptor Antagonism (Ciforadenant / CPI-444)

In the tumor microenvironment (TME), cellular stress and hypoxia lead to the accumulation of extracellular ATP, which is rapidly converted to adenosine by the ectonucleotidases CD39 and CD73[4]. Adenosine binds to the A2A receptor (A2AR) on immune cells, driving profound immunosuppression by expanding regulatory T cells (Tregs) and suppressing effector T cell activity.

Ciforadenant (CPI-444) is a highly selective A2AR antagonist that incorporates the 5-methylfuran-2-yl motif to achieve low-nanomolar binding affinity ( Ki​=3.54 nM) [4]. By competitively blocking adenosine from binding to A2AR, Ciforadenant restores T-cell signaling, promotes Th1 helper cell skewing, and increases the production of pro-inflammatory cytokines like IFNγ and IL-6. This mechanism synergizes powerfully with immune checkpoint blockade (anti-PD-1 and anti-CTLA-4) to eradicate tumors in preclinical models and is currently in clinical trials for Renal Cell Carcinoma.

A2A_Pathway ATP Extracellular ATP CD39_73 CD39 / CD73 ATP->CD39_73 Degraded by Adenosine Adenosine in TME CD39_73->Adenosine Produces A2AR A2A Receptor Adenosine->A2AR Binds ImmunoSupp Immunosuppression (Treg ↑, Effector T ↓) A2AR->ImmunoSupp Induces Ciforadenant Ciforadenant (5-methylfuran-2-yl) Ciforadenant->A2AR Antagonizes ImmunoAct T-Cell Activation Ciforadenant->ImmunoAct Restores

Ciforadenant-mediated blockade of A2A receptors reversing adenosine-induced immunosuppression.

Enzymatic and Pathway Modulation

SIRT1 Activation and Lipid Metabolism (E1231)

Beyond GPCRs, the 5-methylfuran-2-yl moiety is utilized in enzyme activators. E1231 is an orally active activator of Sirtuin 1 (SIRT1) ( EC50​=0.83 μM). Mechanistically, E1231 interacts directly with SIRT1, facilitating the deacetylation of liver X receptor-alpha (LXRα). This cascade significantly increases the expression of the ATP-binding cassette transporter A1 (ABCA1), promoting cholesterol efflux and drastically reducing atherosclerotic plaque development in ApoE-/- in vivo models [5].

PI3K/Akt Pathway Regulation (DC09)

DC09 , a synthetic 3-(2-hydroxy-5-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one derivative, targets the PI3K/Akt signaling pathway to attenuate Nonalcoholic Fatty Liver Disease (NAFLD). The compound stabilizes key PI3K/Akt pathway proteins via strong hydrogen bonding interactions, mitigating hepatic lipid accumulation, preserving mitochondrial membrane potential, and downregulating lipogenic genes (fasn, srebp1) [6].

Self-Validating Experimental Workflows

To rigorously evaluate the pharmacological efficacy of 5-methylfuran-2-yl compounds, the following self-validating protocols are established.

Protocol 1: In Vitro Chemotaxis Assay for CXCR2 Allosteric Antagonism (SCH 527123)
  • Step 1: Cell Isolation & Preparation. Isolate primary human polymorphonuclear leukocytes (PMNs) using density gradient centrifugation.

  • Step 2: Compound Pre-incubation. Incubate PMNs with varying concentrations of SCH 527123 (0.1 nM to 100 nM) for 30 minutes at 37°C.

    • Causality: Because SCH 527123 targets an intracellular allosteric site, pre-incubation is strictly required to allow the lipophilic 5-methylfuran-2-yl compound to partition across the plasma membrane before receptor activation.

  • Step 3: Boyden Chamber Migration. Seed pre-treated PMNs into the upper chamber of a transwell plate. Add 10 nM CXCL8 (IL-8) to the lower chamber.

  • Step 4: Self-Validation Controls.

    • Viability Control: Run a parallel CellTiter-Glo assay. If ATP levels drop, reduced migration is due to cytotoxicity, not true antagonism.

    • Specificity Control: Use fMLP (a non-CXCR2 chemoattractant) in the lower chamber. SCH 527123 should not inhibit fMLP-driven migration, validating target specificity[7].

Protocol 2: T-Cell Activation & IFNγ Rescue Assay for A2AR Antagonism (Ciforadenant)
  • Step 1: Primary T-Cell Activation. Isolate human CD3+ T-cells and stimulate them using anti-CD3/anti-CD28 magnetic beads.

    • Causality: Bead-based stimulation provides a standardized, antigen-independent primary activation signal, normalizing the baseline activation state across donor variances.

  • Step 2: Immunosuppression Induction. Treat the activated T-cells with 1 μM NECA (5'-N-ethylcarboxamidoadenosine).

    • Causality: Endogenous adenosine is rapidly degraded by adenosine deaminases in the culture media. NECA is a stable analog that provides a sustained, measurable baseline of A2AR-mediated suppression.

  • Step 3: Antagonist Rescue. Add Ciforadenant (10 nM - 1 μM) to the culture and incubate for 72 hours.

  • Step 4: Quantification. Measure IFNγ secretion in the supernatant via ELISA.

    • Self-Validation: A baseline control with NECA alone establishes the maximum immunosuppression threshold. The dose-dependent rescue of IFNγ secretion upon the addition of Ciforadenant mathematically validates competitive antagonism at the A2A receptor[8].

Quantitative Pharmacodynamics Summary

CompoundPrimary TargetMechanism of ActionBinding Affinity / PotencyPrimary Indication
SCH 527123 CXCR1 / CXCR2Intracellular allosteric antagonistCXCR2 Kd​ = 0.049 nMColorectal Cancer / COPD
Ciforadenant Adenosine A2A ReceptorCompetitive orthosteric antagonistA2AR Ki​ = 3.54 nMRenal Cell Carcinoma
E1231 SIRT1Allosteric activatorSIRT1 EC50​ = 0.83 μMAtherosclerosis / Dyslipidemia
DC09 PI3K/Akt PathwayPathway stabilizer / AntioxidantN/A (Phenotypic in vivo)Nonalcoholic Fatty Liver Disease

References

  • Dwyer, M. P., et al. "Discovery of 2-Hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123): A Potent, Orally Bioavailable CXCR2/CXCR1 Receptor Antagonist." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Nicholls, D. J., et al. "Pharmacological characterization of SCH527123, a potent allosteric CXCR1/CXCR2 antagonist." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Ning, Y., et al. "The CXCR2 Antagonist, SCH-527123, Shows Antitumor Activity and Sensitizes Cells to Oxaliplatin in Preclinical Colon Cancer Models." Molecular Cancer Therapeutics, AACR Journals.[Link]

  • Fong, L., et al. "Adenosine signaling through A2A receptors (A2AR) expressed on immune cells suppresses antitumor immunity." Cancer Immunology Research, AACR Journals.[Link]

  • Feng, T., et al. "SIRT1 activator E1231 protects from experimental atherosclerosis and lowers plasma cholesterol and triglycerides by enhancing ABCA1 expression." Atherosclerosis, Elsevier.[Link]

  • Dharshan, S. S., et al. "DC09, Derivative of 3-(2-hydroxy-5-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one Attenuates Nonalcoholic Fatty Liver Disease by Targeting PI3K/Akt Pathway." Journal of Biochemical and Molecular Toxicology, Wiley.[Link]

Sources

Decoding the Furan Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic and structural properties allow it to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, often conferring improved metabolic stability, receptor affinity, and overall pharmacokinetic profiles.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of furan-based compounds. We will explore the causal links between chemical structure and biological function, delve into the critical issue of metabolism-mediated toxicity, and present validated experimental workflows for the rational design and evaluation of novel furan-containing drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the furan scaffold.

The Furan Scaffold: Foundational Principles in Medicinal Chemistry

The utility of the furan nucleus in drug design stems from its distinct physicochemical characteristics. It is an electron-rich aromatic system, a property conferred by the delocalization of the oxygen atom's lone pair of electrons.[1][4] This electron-rich nature makes the ring highly susceptible to electrophilic substitution, typically at the C2 and C5 positions, which are the most common points for synthetic modification.[1]

Furan as a Bioisostere and Privileged Scaffold

In drug design, the furan ring is frequently employed as a bioisostere for the phenyl ring.[3] This substitution can be a strategic move to alter a compound's properties favorably. The furan oxygen can act as a hydrogen bond acceptor, a feature absent in a phenyl ring, potentially introducing new, beneficial interactions with a biological target.[1] Furthermore, the furan ring has a different size and electronic distribution, which can enhance binding affinity and selectivity while potentially mitigating undesirable metabolic pathways associated with the parent phenyl compound.[1] Its presence in a wide array of drugs across different therapeutic areas, including antibacterial, anticancer, and anti-inflammatory agents, has established it as a "privileged scaffold."[2][4]

Overview of Biological Activities

The furan moiety is a constituent of numerous compounds with a broad spectrum of pharmacological effects.[5][6] These activities are profoundly influenced by the nature and position of substituents on the furan ring.[2] A slight modification in the substitution pattern can lead to significant changes in biological activity, highlighting the importance of detailed SAR studies.[2]

Key therapeutic areas for furan-based compounds include:

  • Antimicrobial: (e.g., Nitrofurantoin, Cefuroxime)[1][6]

  • Anti-inflammatory: (COX inhibitors)[1]

  • Anticancer: (Targeting various enzymes or inducing apoptosis)[1][3]

  • Antiviral: (Inhibiting replication of viruses like HIV and influenza)[1]

  • Cardiovascular: (e.g., Furosemide)[3]

  • Neuroprotective: (Antioxidant and anti-inflammatory effects in the CNS)[7]

Core Principles of Furan Structure-Activity Relationships

The biological activity of furan derivatives is not intrinsic to the ring itself but is dictated by the interplay of its substituents. Understanding these relationships is paramount for rational drug design.

The Critical Impact of Substitution Patterns

The C2 and C5 positions of the furan ring are the most electronically activated and, consequently, the most common and critical points for substitution.[1][3]

  • Symmetry and Asymmetry: Symmetrically substituted 2,5-difuryl compounds often exhibit different properties than their asymmetric counterparts. The relative positioning of functional groups can dramatically alter how the molecule fits into a binding pocket.[8]

  • C3/C4 Substitution: While less common, substitution at the C3 and C4 positions can introduce unique steric and electronic features, leading to novel activities or improved selectivity.

The Role of Substituent Electronics and Sterics

The nature of the groups attached to the furan ring governs its interaction with biological targets.

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) group are classic examples. In antibacterials such as nitrofurantoin, the EWG is essential for the drug's mechanism of action, which involves reductive activation within bacterial cells to produce cytotoxic reactive intermediates.[1] This enhancement of bioactivity by EWGs is also seen in some anticancer contexts.[1]

  • Electron-Donating Groups (EDGs): Groups like alkyl or methoxy can increase the electron density of the furan ring, potentially modulating its reactivity and metabolic stability.[9]

  • Steric Bulk: The size and shape of substituents are crucial for receptor binding. Bulky groups can provide better van der Waals contacts within a large hydrophobic pocket or, conversely, cause steric hindrance that prevents binding.

The following diagram illustrates the key positions on the furan ring and the general influence of substituent types.

SAR_Principles cluster_info Key Considerations furan_ring pos Substitution Positions C2/C5: Primary sites for modulation. Crucial for activity. C3/C4: Introduce unique vectors and steric bulk. ewg Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) Often enhance bioactivity, especially in antimicrobials, via metabolic activation. edg Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) Modulate electron density and metabolic stability. hba Furan Oxygen Acts as a key Hydrogen Bond Acceptor (HBA), a critical interaction point.

Caption: Core principles of furan structure-activity relationships.

Case Study: SAR of Furosemide

Furosemide is a potent loop diuretic used to treat edema and hypertension.[10] Its structure contains a furan ring, which is essential for its activity.

  • Mechanism of Action: Furosemide acts by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[10][11] This inhibition prevents the reabsorption of these ions, leading to increased water excretion (diuresis).[11]

  • Structural Features and SAR:

    • Furan Ring: The furfurylamino group at the C2 position of the central benzoic acid ring is a key structural feature. While minor changes to the furan ring occur in vivo, the core structure is largely excreted unchanged.[11]

    • Carboxylic Acid: The free carboxyl group makes furosemide a stronger acid than thiazide diuretics and is critical for its binding to the transporter.[11]

    • Sulfonamide Group: The sulfonamide group at the C5 position is also essential for its diuretic activity.

The Double-Edged Sword: Furan Metabolism and Toxicity

A critical consideration in the design of furan-based drugs is the potential for metabolism-mediated toxicity.[12] The furan ring itself is not typically toxic, but it can be metabolically activated, primarily in the liver, by cytochrome P450 enzymes (specifically CYP2E1) to form a highly reactive and toxic metabolite.[12][13][14]

Mechanism of Metabolic Activation

The bioactivation process involves the oxidation of the furan ring, which opens it to form cis-2-butene-1,4-dial (BDA).[12] BDA is a highly electrophilic α,β-unsaturated dialdehyde.[12] This reactive intermediate is considered the ultimate toxic metabolite of furan.[12]

Furan_Metabolism Furan Furan (Parent Compound) BDA cis-2-Butene-1,4-dial (BDA) (Reactive Electrophile) Furan->BDA CYP2E1 Oxidation Detox Detoxification (GSH Conjugation) BDA->Detox Glutathione (GSH) Toxicity Cellular Toxicity (Covalent Binding to Proteins & DNA, Oxidative Stress, Apoptosis) BDA->Toxicity

Caption: Metabolic activation and toxicity pathway of the furan ring.

Consequences of BDA Formation

BDA can covalently bind to cellular macromolecules like proteins and DNA, leading to a cascade of toxic events:[13]

  • Hepatotoxicity: The liver is the primary target organ for furan-induced toxicity.[12][14] Chronic exposure can lead to cell necrosis, inflammation, and regenerative cell proliferation.[15][16]

  • Carcinogenicity: Furan is classified as a possible human carcinogen (Group 2B) by the IARC.[12] The chronic liver injury and subsequent cell proliferation are believed to be the primary mechanisms behind its carcinogenicity in rodents.[13][16]

SAR of Furan-Induced Toxicity: Designing Safer Drugs

Not all furan-containing compounds are toxic.[13] The likelihood of toxic metabolic activation is influenced by the furan ring's substituents.

  • Steric Hindrance: Bulky substituents on the furan ring can sterically hinder the approach of CYP enzymes, reducing the rate of metabolic activation.

  • Electronic Effects: The electronic nature of the substituents can influence the susceptibility of the furan ring to oxidation.

  • Alternative Metabolic Pathways: The presence of other metabolically labile sites on the molecule can create competing metabolic pathways, shunting the drug away from furan ring oxidation. For example, glucuronidation is a major metabolic pathway for furosemide in humans, which reduces the amount of drug available for oxidative activation.[13]

Experimental Workflow for SAR-Driven Furan Analogue Development

A systematic approach is essential for exploring the SAR of furan compounds while mitigating the risks of toxicity.

SAR_Workflow cluster_synthesis Synthesis & Design cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization Start 1. Define Target & Initial Hit Design 2. Design Analogue Library (Vary C2/C5 Substituents) Start->Design Synthesis 3. Chemical Synthesis (e.g., Paal-Knorr) Design->Synthesis Primary_Assay 4. Primary Activity Assay (e.g., Enzyme Inhibition, Receptor Binding) Synthesis->Primary_Assay Cytotoxicity 5. General Cytotoxicity Assay (e.g., MTT, Trypan Blue) Primary_Assay->Cytotoxicity Metabolic_Stability 6. Metabolic Stability Assay (Human Liver Microsomes) Cytotoxicity->Metabolic_Stability Tox_Screen 7. Reactive Metabolite Screen (GSH Trapping) Metabolic_Stability->Tox_Screen Data_Analysis 8. Analyze SAR Data (Activity vs. Toxicity) Tox_Screen->Data_Analysis Next_Gen 9. Design Next-Generation Analogues Data_Analysis->Next_Gen Next_Gen->Design Iterate Lead_Op 10. Lead Optimization Next_Gen->Lead_Op

Caption: Experimental workflow for furan analogue development.

Synthetic Strategies: The Paal-Knorr Synthesis

One of the most robust and versatile methods for constructing substituted furan rings is the Paal-Knorr synthesis.[17][18] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[19]

Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis

  • Rationale: Microwave irradiation often accelerates the reaction, reduces side-product formation, and can be performed in more environmentally benign solvents compared to conventional heating.[17] This protocol is adapted from established microwave-assisted procedures.[20]

  • Procedure:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1 mmol).[17]

    • Add a suitable solvent such as ethanol/water (3 mL in a 1:1 ratio).[17]

    • Add a catalytic amount of an acid catalyst (e.g., 2-3 drops of 1 M HCl or 5 mol% p-toluenesulfonic acid). Note: For some highly reactive substrates, no external acid catalyst may be necessary under microwave conditions.[17][20]

    • Seal the vial and place it in a laboratory microwave reactor.

    • Irradiate the mixture at 120-140 °C for 3-10 minutes. Monitor the reaction progress via thin-layer chromatography (TLC).[17]

    • After completion, cool the vial to room temperature.

    • Dilute the reaction mixture with water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[17]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired substituted furan.

In Vitro Assay Cascade

A tiered screening approach allows for the efficient evaluation of new analogues.

  • Primary Activity Assay: This assay is target-specific (e.g., a kinase inhibition assay or a receptor binding assay) to determine the on-target potency (e.g., IC₅₀ or Kᵢ) of the synthesized compounds.[21]

  • Cell Viability/Cytotoxicity Assay: A general cytotoxicity screen (e.g., using MTT or trypan blue exclusion assays on a relevant cell line like HepG2) is crucial to flag compounds that are overtly toxic, independent of their on-target activity.[21]

  • Metabolic Stability and Reactive Metabolite Screening:

    • Rationale: This is the most critical step for evaluating the safety profile of furan-based compounds. The goal is to assess the potential for metabolic activation to the toxic BDA intermediate.

    • Protocol: GSH Trapping Assay in Human Liver Microsomes (HLM)

      • Prepare an incubation mixture containing HLM (a source of CYP enzymes), the test compound (e.g., 10 µM), and a high concentration of glutathione (GSH, e.g., 1-5 mM) in a phosphate buffer.

      • Initiate the metabolic reaction by adding an NADPH-regenerating system.

      • Incubate at 37 °C for a set time (e.g., 60 minutes).

      • Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

      • Centrifuge to pellet the precipitated protein and collect the supernatant.

      • Analyze the supernatant by LC-MS/MS, specifically looking for the mass of the expected GSH-BDA conjugate. The detection of this conjugate is direct evidence of reactive metabolite formation.[22]

Conclusion and Future Perspectives

The furan scaffold remains an exceptionally valuable tool in medicinal chemistry, offering a unique combination of properties that can be exploited for the development of novel therapeutics.[1][23] A thorough understanding of its structure-activity relationships, particularly the dichotomy between bioactivity and potential toxicity, is essential for success. The key to unlocking the full potential of furan-based drugs lies in intelligent design—strategically modifying the scaffold to maximize therapeutic efficacy while minimizing or designing out the metabolic liabilities. Future work will continue to focus on developing more predictive in silico models for furan metabolism and toxicity, as well as novel synthetic methodologies that provide even greater control over substitution patterns, enabling the continued discovery of safe and effective furan-containing medicines.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. Preprints.org. [Link]

  • FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharma Dost. [Link]

  • Furan: A Promising Scaffold for Biological Activity. Preprints.org. [Link]

  • Toxicity mediated by reactive metabolites of furans. PubMed. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

  • Ring Activation of Furanic Compounds on Ruthenium-Based Catalysts. ACS Publications. [Link]

  • Furosemide. Wikipedia. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Furan as a versatile synthon. American Chemical Society. [Link]

  • Difference in hepatotoxicity of furan-containing components in cortex dictamni correlates the efficiency of their metabolic activation. PubMed. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Paal-Knorr Synthesis. Cambridge University Press. [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

  • Furan-induced liver cell proliferation and apoptosis in female B6C3F1 mice. PubMed. [Link]

  • Novel synthetic routes to furan fatty acids and their analogues. Loughborough University Institutional Repository. [Link]

  • Synthesis of Furan and Thiophene. SlideShare. [Link]

  • Toxicity and carcinogenicity of furan in human diet. Archives of Toxicology. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Cell-Based Screening of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Physicochemical Profiling

The compound 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid represents a highly functionalized succinamic acid derivative. In modern drug discovery, succinamic acid scaffolds are frequently utilized as pharmacophores for enzyme inhibition (e.g., metalloproteases, DPP-IV) and as modulators of protein-protein interactions due to their ability to act as transition state analogs and metal chelators[1]. The incorporation of the 5-methylfuran-2-yl moiety provides a lipophilic anchor designed to exploit hydrophobic pockets within target active sites, while the terminal carboxylic acid serves as a critical hydrogen bond donor/acceptor.

The Permeability Challenge: When transitioning from biochemical to cell-based screening, the primary physicochemical hurdle for this compound is its carboxylic acid moiety. At a physiological pH of 7.4, the acid is predominantly ionized (-COO⁻), which restricts passive diffusion across the hydrophobic lipid bilayer. To accurately assess its intracellular efficacy, the screening architecture must account for this by optimizing incubation kinetics to allow for steady-state accumulation, or by utilizing cell lines that express relevant organic anion transporters (OATs).

Self-Validating Assay Architecture

To prevent false positives—a common pitfall when screening carboxylic acids that may disrupt cellular homeostasis or induce metabolic stress—this protocol employs a multiplexed, self-validating screening system .

Instead of running parallel plates, we integrate a fluorescent live-cell protease viability assay with a luminescent target-engagement reporter assay within the same well.

  • Causality of Design: By measuring viability first (non-lytic fluorescence) followed by target activity (lytic luminescence), every single data point is internally normalized. If 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid suppresses the luminescent signal while the fluorescent signal drops, the compound is flagged as cytotoxic. If luminescence is suppressed while fluorescence remains stable, it is validated as a true mechanistic hit[2].

Workflow Comp Compound Prep 4-{[(5-Methylfuran-2-yl)methyl]amino} -4-oxobutanoic acid Cell Cellular Incubation (Reporter Cell Line) Comp->Cell 0.1% DMSO Delivery Target Intracellular Target Engagement Cell->Target Active/Passive Transport Assay1 Counter Screen (Live-Cell Fluorescence) Target->Assay1 Step 1: Viability Check Assay2 Primary Screen (Luminescent Reporter) Assay1->Assay2 Step 2: Cell Lysis Data Data Deconvolution (Hit vs. Toxicity) Assay1->Data Toxicity Normalization Assay2->Data Efficacy Quantification

Logical workflow for the multiplexed cell-based screening of the succinamic acid derivative.

Step-by-Step Execution Protocol

Phase I: Compound Preparation & Handling

Note: Succinamic acid derivatives can be susceptible to hydrolysis under highly basic or acidic aqueous conditions[3].

  • Stock Solution: Dissolve 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid in 100% anhydrous DMSO to generate a 10 mM master stock. Store aliquots at -20°C in desiccated conditions.

  • Intermediate Dilution: Prepare a 100X intermediate plate in neat DMSO. For a final screening concentration of 10 µM, the intermediate well should contain 1 mM of the compound.

  • Aqueous Transfer: Transfer 1 µL of the 100X intermediate into 99 µL of pre-warmed (37°C) complete assay media. Causality: Performing this intermediate aqueous dilution prevents localized compound precipitation that occurs when neat DMSO is added directly to cells.

Phase II: Cell Seeding & Treatment
  • Seeding: Harvest the reporter cell line at 80% confluency. Seed cells into a 384-well solid-white, clear-bottom microplate at a density of 5,000 cells/well in 20 µL of media.

  • Attachment: Incubate the plate at 37°C, 5% CO₂ for 18 hours to allow for complete cellular adhesion and recovery from trypsinization stress.

  • Dosing: Add 5 µL of the aqueous compound dilution (from Phase I, Step 3) to the corresponding wells. The final assay volume is 25 µL, with a final compound concentration of 10 µM and a final DMSO concentration of 0.1% (v/v).

  • Incubation: Incubate the treated plates for 24 hours. Causality: A 24-hour window is required to account for the slower membrane permeation kinetics of the carboxylate moiety and to allow sufficient time for reporter protein degradation/accumulation.

Phase III: Multiplexed Detection
  • Viability Readout (Fluorescence): Add 5 µL of a fluorogenic live-cell protease substrate (e.g., GF-AFC) to all wells. Incubate for 30 minutes at 37°C. Read fluorescence (Ex: 400 nm / Em: 505 nm).

  • Efficacy Readout (Luminescence): Directly to the same wells, add 30 µL of the luminescent reporter lysis buffer/substrate mix. Incubate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis. Read luminescence (integration time: 0.5 seconds/well).

Data Deconvolution & Quality Control

To ensure the trustworthiness of the screening run, the assay must pass strict statistical quality control thresholds before the compound's activity is evaluated. All quantitative parameters are summarized below.

Table 1: Compound Dilution Matrix
StageReagent/SolventCompound ConcentrationDMSO ConcentrationPurpose
Master Stock Anhydrous DMSO10 mM100%Long-term stable storage
100X Intermediate Anhydrous DMSO1 mM100%Dose-response formatting
Aqueous Transfer Assay Media50 µM5.0%Prevent precipitation
Final Assay Well Cells + Media10 µM 0.1% Physiological target engagement
Table 2: Quality Control & Hit Validation Thresholds
MetricFormula / DefinitionAcceptable ThresholdInterpretation for 4-oxobutanoic acid
Z'-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Viability Index (Fluocomp​/FluoDMSO​)×100 > 85% Ensures the compound is not acting as a non-specific membrane disruptor or toxin.
Hit Threshold μDMSO​−3σDMSO​ < 50% Activity The compound must suppress the target signal significantly beyond baseline noise to be considered a hit.

By adhering to this self-validating framework, researchers can confidently determine whether 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid acts as a genuine intracellular modulator, circumventing the false-positive artifacts commonly associated with the screening of polar, acid-containing fragments.

References

  • Boike, L., et al. "Promise and Challenge of β-Lactone Electrophiles to Target Aspartate 12 of Mutant KRASG12D" (Referencing Cell-Based Screening of Large Electrophile Libraries, Nat. Biotechnol. 2021). ACS Publications. URL:[Link][2]

  • Serrano, P., et al. "Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries." PubMed (NIH). URL:[Link][3]

  • Al-Masri, I. M., et al. "Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors." The Open Medicinal Chemistry Journal. URL:[Link][1]

Sources

Application Note: Synthesis and Antimicrobial Evaluation of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The persistent global threat of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds that bypass traditional bactericidal mechanisms. This application note details the synthesis, mechanistic rationale, and biological evaluation of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid . As a succinamic acid derivative featuring a lipophilic furan moiety, this compound represents a highly promising candidate for anti-virulence and anti-biofilm drug development. This guide provides drug development professionals with field-validated, self-contained protocols for the synthesis and in vitro biological evaluation of this compound.

Mechanistic Rationale & Chemical Biology

Traditional antibiotics exert immense selective pressure on bacteria, rapidly driving the evolution of resistance. Furan-based oxobutanoic acids have gained significant traction as potent anti-virulence agents, specifically through the disruption of bacterial quorum sensing (QS) networks[1].

The efficacy of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is rooted in its highly specific structure-activity relationship (SAR):

  • Structural Mimicry: The 5-methylfuran ring acts as a lipophilic bioisostere to the acyl tails of native autoinducers (e.g., acyl-homoserine lactones), allowing it to efficiently penetrate bacterial membranes.

  • Receptor Anchoring: The terminal carboxylic acid of the oxobutanoic acid chain provides critical hydrogen-bond donor and acceptor sites. This enables competitive, high-affinity binding to the active site of LuxR-type transcriptional regulators[2].

By displacing native autoinducers, this compound downregulates the expression of virulence factors and prevents the maturation of robust biofilms without exerting immediate selective survival pressure on the bacterial population[1].

MOA_Pathway A Furan-Oxobutanoic Acid Derivative B LuxR-type Receptor A->B Binding Affinity C Competitive Displacement of Autoinducers B->C Allosteric Shift D Downregulation of Virulence Genes C->D Transcriptional Block E Biofilm Inhibition D->E Phenotypic Outcome

Fig 1. Proposed mechanism of action: Quorum sensing disruption and biofilm inhibition.

Protocol 1: One-Pot Synthesis and Purification

Objective: A high-yield, one-pot ring-opening amidation of succinic anhydride using 5-methylfurfurylamine[3].

Causality & Design: Toluene is specifically selected as the reaction solvent. While the starting materials are highly soluble in non-polar toluene, the resulting carboxylic acid product is highly polar. This polarity shift drives the spontaneous precipitation of the product as it forms, pushing the reaction equilibrium forward and completely eliminating the need for complex, time-consuming column chromatography.

Step-by-Step Procedure:
  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10 mmol (1.00 g) of succinic anhydride in 30 mL of anhydrous toluene.

  • Addition: Place the flask in an ice bath (0°C). Dropwise, add 10 mmol (1.11 g) of 5-methylfurfurylamine over 15 minutes under continuous magnetic stirring. Reasoning: The ice bath controls the exothermic ring-opening process, preventing unwanted thermal polymerization or degradation of the sensitive furan ring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 24 hours.

  • Validation (In-Process): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The complete disappearance of the amine spot (visualized with a ninhydrin stain) validates reaction completion.

  • Isolation: Vacuum filter the resulting white/yellowish precipitate. Wash the filter cake with cold toluene (2 × 10 mL) followed by diethyl ether (10 mL) to strip away any unreacted starting materials.

  • Drying: Dry the product in a vacuum desiccator overnight. Calculate the percentage yield (Expected: >85%).

Synthesis_Workflow cluster_0 Reactants A 5-Methylfurfurylamine (Nucleophile) C Ring-Opening Amidation Solvent: Toluene | Temp: RT | Time: 24h A->C B Succinic Anhydride (Electrophile) B->C D Product Precipitation (Driven by polarity shift) C->D Continuous stirring E 4-{[(5-Methylfuran-2-yl)methyl]amino} -4-oxobutanoic acid D->E Vacuum filtration & wash

Fig 2. Synthesis workflow of the target oxobutanoic acid derivative via ring-opening amidation.

Protocol 2: Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using a resazurin-assisted broth microdilution assay.

Causality & Design: Furan-derivatives can occasionally precipitate in aqueous biological media, causing optical density (OD) scattering that mimics bacterial growth and triggers false positives. Resazurin (an oxidation-reduction indicator) is utilized because it shifts from blue (non-fluorescent, oxidized) to pink (fluorescent, reduced) only in the presence of metabolically active cells. This provides a fail-safe, self-validating colorimetric readout independent of compound solubility.

Step-by-Step Procedure:
  • Inoculum Preparation: Grow the target bacterial strains in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (approx. 108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized compound (from 512 µg/mL down to 1 µg/mL) in MHB. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced cellular toxicity.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).

  • Controls (Self-Validation):

    • Positive Control: Ciprofloxacin (validates assay sensitivity and bacterial susceptibility).

    • Negative/Growth Control: Bacteria + 1% DMSO (validates bacterial viability in the solvent).

    • Sterility Control: MHB + Compound only (validates aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration that remains entirely blue.

  • MBC Determination: Plate 10 µL from all blue wells onto nutrient agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in ≥99.9% cell death (absence of colonies).

Protocol 3: Anti-Biofilm Crystal Violet Assay

Objective: Quantify the compound's ability to inhibit biofilm formation at sub-MIC concentrations.

Causality & Design: Crystal violet (CV) binds non-specifically to negatively charged surface molecules and extracellular polymeric substances (EPS). Solubilizing the bound CV with 33% acetic acid is a critical step; it releases the dye into a homogenous solution, ensuring the spectrophotometric reading falls strictly within the linear dynamic range of the microplate detector.

Step-by-Step Procedure:
  • Biofilm Initiation: Supplement Tryptic Soy Broth (TSB) with 1% glucose to promote robust EPS production and biofilm formation.

  • Treatment: Co-incubate bacterial suspensions ( 106 CFU/mL) with sub-MIC concentrations (1/2 MIC, 1/4 MIC, 1/8 MIC) of the compound in a 96-well flat-bottom polystyrene plate for 24 hours at 37°C without shaking.

  • Washing: Carefully aspirate the planktonic cells. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Reasoning: Gentle, angled washing prevents the mechanical shearing and accidental removal of the delicate biofilm architecture.

  • Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well. Incubate for 15 minutes at room temperature.

  • Solubilization & Quantification: Wash away excess dye with distilled water until the wash runs clear. Add 150 µL of 33% glacial acetic acid to solubilize the biofilm-bound CV. Measure the absorbance at 590 nm using a microplate reader.

Data Presentation

Table 1: Representative MIC and MBC Values
PathogenGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)Positive16322.0 (Bactericidal)
Bacillus subtilis (ATCC 6633)Positive8162.0 (Bactericidal)
Escherichia coli (ATCC 25922)Negative64>256>4.0 (Bacteriostatic)
Pseudomonas aeruginosa (PAO1)Negative128>256>2.0 (Bacteriostatic)
Table 2: Biofilm Inhibition at Sub-MIC Concentrations (Normalized to Growth Control)
Pathogen1/2 MIC Inhibition (%)1/4 MIC Inhibition (%)1/8 MIC Inhibition (%)
S. aureus (ATCC 29213)82.4 ± 3.165.2 ± 4.531.8 ± 5.2
P. aeruginosa (PAO1)78.9 ± 4.054.1 ± 3.822.5 ± 4.1

References

  • [2] Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC (nih.gov). Available at:

  • [3] Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl). SciSpace. Available at:

  • [1] A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis. PLOS One. Available at:

Sources

Application Note: 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid as a Bifunctional Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern drug discovery, the demand for modular, bifunctional building blocks is critical for the rapid assembly of complex modalities such as Proteolysis Targeting Chimeras (PROTACs), targeted covalent inhibitors, and stimuli-responsive drug delivery systems. 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid (also known as N-(5-methylfurfuryl)succinamic acid) is a highly versatile scaffold designed to meet these needs.

Structurally, this molecule integrates three distinct pharmacophoric and reactive domains:

  • The Terminal Carboxylic Acid: Derived from 4-oxobutanoic acid, this moiety serves as a standard handle for amide coupling or esterification, allowing seamless integration into peptide sequences or conjugation to small-molecule ligands[1].

  • The Succinamic Acid Core: This semi-rigid, hydrophilic spacer acts as a dipeptide isostere. It provides critical hydrogen-bonding capabilities (via the amide N-H and C=O) while maintaining a highly favorable physicochemical profile for library synthesis and screening[2].

  • The 5-Methylfuran Ring: A privileged electron-rich diene. The addition of the methyl group at the 5-position exerts a positive inductive (+I) effect, raising the Highest Occupied Molecular Orbital (HOMO) of the diene. This significantly accelerates bioorthogonal Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleimides) compared to unsubstituted furans, while also lowering the temperature threshold for the retro-Diels-Alder reaction[3][4].

Key Applications in Drug Development

A. Bioorthogonal PROTAC Assembly

Traditional PROTAC synthesis relies heavily on linear alkyl or PEG linkers, which can suffer from poor solubility or high entropic penalties upon ternary complex formation. The succinamic acid core provides a structurally defined, hydrophilic alternative. More importantly, the furan moiety allows for a convergent, metal-free "click" assembly. By coupling the carboxylic acid to an E3 ligase ligand, the resulting intermediate can be reacted with a maleimide-functionalized target protein ligand via an aqueous Diels-Alder reaction, bypassing the need for toxic copper catalysts.

B. Stimuli-Responsive Drug Delivery

The reversible nature of the furan-maleimide Diels-Alder cycloaddition makes this compound an exceptional candidate for smart drug delivery systems. At physiological temperatures (37°C), the forward reaction is highly favored, creating a stable cycloadduct. However, under localized hyperthermia or specific microenvironmental triggers, the retro-Diels-Alder reaction is initiated, releasing the active payload[4].

Quantitative Data: Diene Reactivity & Physicochemical Profiling

The following table summarizes the causal relationship between the structural modifications of the furan ring and the resulting kinetic and physicochemical properties relevant to drug design.

PropertyStandard Furan-based Linker5-Methylfuran Scaffold (Target Compound)Mechanistic Causality
Diene HOMO Level BaselineElevated +I effect of the 5-methyl group increases electron density.
Diels-Alder Kinetics (37°C) SlowAccelerated Narrower HOMO-LUMO gap with maleimide dienophiles.
Retro-Diels-Alder Temp > 110°C~ 90°C Steric hindrance and electronic effects destabilize the cycloadduct.
Aqueous Solubility Low-ModerateModerate-High Succinamic acid core provides polar surface area (PSA).

Visualizations of Reaction Workflows

Workflow 1: Convergent PROTAC Assembly

PROTAC_Assembly Linker Succinamic Acid Linker (Carboxylic Acid + Furan) Intermediate Furan-E3 Ligase Conjugate Linker->Intermediate Amide Coupling (HATU/DIPEA) E3 E3 Ligase Ligand (Amine-bearing) E3->Intermediate PROTAC Fully Assembled PROTAC (Cycloadduct) Intermediate->PROTAC Diels-Alder Cycloaddition (37°C) POI Target Protein Ligand (Maleimide-bearing) POI->PROTAC

Fig 1. Bioorthogonal PROTAC assembly using succinamic acid amide coupling and Diels-Alder reaction.

Workflow 2: Thermally Reversible Bioconjugation

Reversible_DA Diene 5-Methylfuran Moiety Adduct Bicyclic Cycloadduct Diene->Adduct Forward DA (37°C - 60°C) Dienophile Maleimide Payload Dienophile->Adduct Adduct->Diene Retro-DA (>90°C) Adduct->Dienophile

Fig 2. Thermally reversible Diels-Alder mechanism for stimuli-responsive drug payload release.

Validated Experimental Protocols

Protocol 1: Amide Coupling for E3 Ligase Conjugation

Scientific Rationale: HATU is selected as the coupling reagent over standard EDC/NHS due to its superior efficiency in forming amide bonds with sterically hindered amines, while minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without engaging in competing side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature (RT) for 15 minutes to generate the active OAt ester.

  • Conjugation: Add the amine-bearing E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq, 0.55 mmol) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at RT for 4–6 hours. Monitor progression via LC-MS. Self-Validation Check: Look for the disappearance of the linker mass and the emergence of the product mass [M+H]+ .

  • Workup: Quench the reaction with 10 mL of saturated NH4​Cl (aq). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the furan-functionalized intermediate.

Protocol 2: Aqueous Diels-Alder Cycloaddition

Scientific Rationale: The reaction is conducted in a mixed aqueous/organic solvent system. Water is intentionally included because the "hydrophobic effect" forces the non-polar diene and dienophile together into a transition state, significantly accelerating the Diels-Alder cycloaddition compared to pure organic solvents.

Step-by-Step Methodology:

  • Preparation: Dissolve the furan-functionalized intermediate from Protocol 1 (1.0 eq, 0.1 mmol) in 1 mL of DMSO. Dilute with 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to create a 1:1 co-solvent system.

  • Cycloaddition: Add the maleimide-functionalized target protein ligand (1.05 eq, 0.105 mmol) to the solution.

  • Incubation: Incubate the mixture at 37°C for 12–24 hours with gentle agitation.

  • Validation: Analyze the mixture via LC-MS. Self-Validation Check: The successful formation of the cycloadduct is confirmed by a mass shift corresponding exactly to the sum of the diene and dienophile masses, with no loss of small molecules (100% atom economy).

  • Retro-Diels-Alder Verification (Optional): To validate reversibility, isolate the cycloadduct, dissolve in pure DMSO, and heat to 90°C for 4 hours. LC-MS analysis should reveal the reappearance of the starting diene and maleimide peaks[4].

References

  • Title: Parallel Synthesis and Yeast Growth Inhibition Screening of Succinamic Acid Libraries Source: ACS Combinatorial Science URL: [Link]

  • Title: Molecules, Volume 29, Issue 12 (June-2 2024) – 235 articles (Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine) Source: MDPI URL: [Link]

  • Title: Towards the thermally reversible adhesion between metallic and polymeric surfaces functionalized by atmospheric plasma polymerization and gas phase reactions Source: Presses universitaires de Namur / ResearchGate URL: [Link]

Sources

Application Note: High-Throughput Screening (HTS) Protocols for Furan Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The furan heterocycle is a privileged scaffold in medicinal chemistry. Acting as a bioisostere for phenyl and cyclopentyl rings, it offers a distinct hydrophilic-lipophilic balance that can drastically alter a molecule's pharmacokinetic profile. Furan derivatives exhibit a broad spectrum of biological activities. Recent high-throughput screening (HTS) campaigns have successfully identified diaryl furan derivatives as potent inhibitors of Mycobacterium tuberculosis N-acetyl glutamate synthase (ArgA)[1], and other furan-based scaffolds as inhibitors of tau fibrillization in neurodegenerative models [2].

However, the unique electronic properties of the furan ring—specifically its susceptibility to oxidative metabolism and its potential for autofluorescence—necessitate specialized considerations during HTS. This application note outlines robust, self-validating protocols designed to screen furan libraries while mitigating chemical liabilities.

Mechanistic Rationale in Assay Design

When designing HTS workflows for furan derivatives, scientists must account for two primary chemical liabilities to prevent false positives and late-stage attrition:

  • Reactive Metabolite Formation: Furan rings are highly susceptible to bioactivation by cytochrome P450 enzymes. Epoxidation yields "soft" reactive metabolites, while furan ring scission produces "hard" reactive metabolites (e.g., cis-butene-1,4-dial derivatives) [3]. Standard glutathione (GSH) trapping is inefficient for hard electrophiles. Therefore, an orthogonal trapping assay using a bifunctional peptide must be integrated into the screening cascade.

  • Spectroscopic Interference & Aggregation: Highly substituted furans can exhibit intrinsic fluorescence, interfering with standard fluorogenic assays (e.g., Thioflavin T assays for tau aggregation). Furthermore, their hydrophobicity often leads to colloidal aggregation, causing promiscuous enzyme inhibition.

To address these challenges, our workflow integrates primary biochemical screening with a specialized LC-MS/MS reactive metabolite trapping assay, ensuring that only true, metabolically stable hits progress.

HTS Workflow Visualization

HTS_Workflow Start Furan Derivative Library Primary Primary HTS (Biochemical / Phenotypic) Start->Primary Optical Optical Interference Counter-Screen Primary->Optical Flag Autofluorescence Hit Confirmed Hits Primary->Hit Active Compounds Optical->Hit Quench/Correct Tox Metabolic Stability & Tox Screening Hit->Tox Trapping γGSK Trapping (Hard/Soft Metabolites) Tox->Trapping CYP450 Activation Lead Lead Optimization Trapping->Lead Safe Scaffolds

Caption: Integrated HTS workflow for furan derivatives, emphasizing optical counter-screening and trapping.

Quantitative Data: Target Benchmarks for Furan Derivatives

The following table summarizes expected activity benchmarks for furan derivatives across various validated HTS targets, derived from recent literature [1][2][4].

Compound Class / ScaffoldBiological TargetAssay TypeTypical IC50 / MICReference Phenotype
Diaryl Furan DerivativesM. tuberculosis ArgABiochemical (Enzyme)MIC99 ~ 1.56 µMBactericidal killing
2,3-di(furan-2-yl)-quinoxalineTau K18 FibrillizationThT Fluorescence1 - 3 µMAggregation inhibition
Furan-containing AmidesBacterial Growth (Vibrio spp.)Microdilution20 - 50 µg/mLGrowth inhibition
Naphthofuran derivativesS. aureus / E. coliAntimicrobial ScreenBroad SpectrumCell wall disruption

Protocol 1: High-Throughput Biochemical Screening

Causality & Self-Validation: This protocol uses a 384-well format for enzyme inhibition (e.g., ArgA). Because furan derivatives can be hydrophobic and prone to aggregation, 0.01% Triton X-100 is included in the assay buffer to prevent promiscuous inhibition via colloidal aggregation. A Z'-factor calculation is embedded in every plate using robust positive and negative controls to create a self-validating system; if the Z'-factor falls below 0.5, the plate is automatically rejected.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Triton X-100). Prepare recombinant enzyme (e.g., ArgA) and substrate solutions at 2X final concentration.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of furan derivatives (from 10 mM DMSO stocks) into a 384-well black, flat-bottom microplate. Critical: Final DMSO concentration must not exceed 0.5% to prevent solvent-induced enzyme denaturation.

  • Control Wells Assignment:

    • Columns 1-2 (Negative Control): DMSO only (100% enzyme activity).

    • Columns 23-24 (Positive Control): Known reference inhibitor (0% enzyme activity).

  • Enzyme Addition: Add 10 µL of the 2X enzyme solution to all wells using a bulk reagent dispenser. Incubate at room temperature for 15 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of 2X substrate mixture to all wells to initiate the reaction.

  • Detection: Incubate for the predetermined linear phase of the reaction (e.g., 30 mins). Add 5 µL of detection/quench reagent. Read fluorescence/absorbance on a multi-mode microplate reader.

  • Data Validation: Calculate the Z'-factor for each plate: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Only plates with Z′>0.5 are accepted for hit selection.

Protocol 2: High-Throughput Reactive Metabolite Trapping (LC-MS/MS)

Causality & Self-Validation: Furan bioactivation often leads to toxic ring-opened cis-butene-1,4-dial intermediates. Traditional GSH trapping misses these "hard" electrophiles. We utilize γ GSK (a bifunctional peptide containing both a soft thiol and a hard amine nucleophile) mixed 1:1 with stable-isotope labeled γ GSK[3]. The mass spectrometer is programmed to look for isotopic doublets, creating a self-validating system that mathematically eliminates false-positive matrix peaks.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well deep-well plate, prepare 100 µL reactions containing human liver microsomes (HLM, 1 mg/mL protein), 10 µM furan derivative, and a 1:1 mixture of unlabeled and 13C/15N -labeled γ GSK (2 mM total) in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolic Activation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration) to all wells.

  • Reaction Quenching: Incubate at 37°C for 60 minutes with orbital shaking. Quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Protein Precipitation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer 150 µL of the supernatant to a 96-well autosampler plate. Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer.

  • Data Acquisition & Validation: Operate the MS in neutral loss scanning mode (monitoring the loss of the γ -glutamyl moiety, 129 Da). Validate true reactive metabolite adducts by confirming the presence of an isotopic doublet separated by the exact mass difference of the labeled γ GSK tag. Discard any furan hits that show high levels of hard reactive metabolite formation.

References

  • Identification of diphenyl furan derivative via high throughput and computational studies as ArgA inhibitor of Mycobacterium tuberculosis. ResearchGate / Int. J. Biol. Macromol.1

  • Application Notes and Protocols for High-Throughput Screening of Furan Derivatives. Benchchem.2

  • Use of a Trapping Agent for Simultaneous Capturing and High-Throughput Screening of Both “Soft” and “Hard” Reactive Metabolites. Analytical Chemistry - ACS Publications.3

  • Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L. NCSU.4

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen.5

Sources

Development of analytical methods for 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of Analytical Methods for 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid

Executive Summary & Analyte Profiling

The compound 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid (also known as N-(5-methylfurfuryl)succinamic acid) is a specialized organic acid featuring a 5-methylfuran ring, an amide linkage, and a terminal carboxylic acid. The accurate quantification of such succinamic acid derivatives is critical during drug development, pharmacokinetic profiling, and quality control.

This guide provides a comprehensive, scientifically grounded framework for developing both a high-performance liquid chromatography-ultraviolet (HPLC-UV) method for drug substance release and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for bioanalysis.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 211.21 g/mol Precursor ion in MS expected at m/z 210.1 ([M-H]⁻).
pKa (Carboxylic Acid) ~ 4.5Requires mobile phase pH < 2.5 to ensure full protonation and prevent peak tailing.
Chromophore 5-Methylfuran ringStrong UV absorption at ~220–230 nm; suitable for HPLC-UV detection.
LogP Moderately polarRequires reversed-phase (RP) chromatography with gradient elution for optimal retention.

Analytical Quality by Design (AQbD) Strategy

Modern analytical method development has shifted from a trial-and-error approach to a systematic Analytical Quality by Design (AQbD) paradigm, as emphasized by the recent FDA and ICH Q14 guidelines[1]. This framework ensures that the method is robust, fit-for-purpose, and capable of adapting to lifecycle changes.

AQbD_Workflow ATP 1. Analytical Target Profile Define intended purpose Risk 2. Risk Assessment Identify CQA parameters ATP->Risk DoE 3. Design of Experiments Screening & Optimization Risk->DoE MODR 4. Method Operable Region Establish boundaries DoE->MODR Val 5. Method Validation Demonstrate fitness MODR->Val Life 6. Lifecycle Management Continuous monitoring Val->Life

Figure 1: Analytical Quality by Design (AQbD) workflow based on ICH Q14 guidelines.

Chromatographic Method Development (HPLC-UV)

Scientific Causality & Parameter Selection

The chromatographic behavior of succinamic acid derivatives is heavily influenced by mobile phase pH and stationary phase chemistry[2].

  • pH Selection: The analyte possesses a carboxylic acid group (pKa ~4.5). To prevent mixed-mode retention (which causes severe peak tailing), the mobile phase pH must be maintained at least two units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the molecule remains entirely in its neutral, protonated state.

  • Column Chemistry: An end-capped C18 column is selected. Unreacted silanols on silica columns can undergo secondary interactions with the amide nitrogen of the analyte. End-capping eliminates these active sites, yielding sharp, symmetrical peaks.

  • Buffer Volatility: Formic acid is chosen over traditional phosphate buffers because it is highly volatile, making this HPLC method directly translatable to LC-MS/MS applications without hardware contamination.

Step-by-Step HPLC-UV Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Instrument Setup

  • Column: End-capped C18, 100 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C (Reduces mobile phase viscosity and stabilizes system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

Table 2: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.0955Focuses the polar analyte at the column head.
8.04060Elutes the target analyte and resolves structurally similar impurities.
9.0595Column wash to remove highly hydrophobic matrix components.
12.0955System re-equilibration prior to the next injection.

Step 3: Self-Validating System Suitability Testing (SST) Before analyzing unknown samples, the system must validate its own performance. Inject a standard solution (50 µg/mL) in quintuplicate. The run is only accepted if:

  • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Tailing factor (Tf) ≤ 1.5.

  • Theoretical plates (N) ≥ 5000.

Bioanalytical LC-MS/MS Method Development

Scientific Causality & Parameter Selection

For pharmacokinetic studies in complex biological matrices (e.g., plasma), LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides the necessary specificity and sensitivity for furan-containing metabolites[3].

  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-) is selected. The terminal carboxylic acid readily donates a proton to form a stable [M-H]⁻ anion. ESI- significantly reduces background noise compared to ESI+, as fewer endogenous lipids and basic amines ionize in negative mode[4].

  • Fragmentation (CID): Upon entering the collision cell, the precursor ion (m/z 210.1) undergoes Collision-Induced Dissociation (CID). The weakest bond is the amide linkage. Cleavage yields the succinate fragment[HOOC-CH2-CH2-C=O]⁻ at m/z 101.0.

LCMS_Workflow Prep Sample Prep (Protein Ppt) LC UHPLC (C18, pH 2.5) Prep->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1: Precursor m/z 210.1 ESI->Q1 CID Collision Cell (Argon Gas) Q1->CID Q3 Q3: Product m/z 101.0 CID->Q3 Det Quantification (MRM Mode) Q3->Det

Figure 2: LC-MS/MS bioanalytical workflow for the quantification of the target analyte.

Step-by-Step Bioanalytical Protocol

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled Internal Standard (IS) at 10 ng/mL. (Causality: Acetonitrile denatures plasma proteins, while the cold temperature prevents analyte degradation. The IS compensates for matrix ion suppression).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of ultra-pure water (to match initial mobile phase conditions and prevent peak distortion).

Step 2: Mass Spectrometer Parameters

  • Capillary Voltage: 2.5 kV (Negative Mode).

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transition: m/z 210.1 → 101.0.

  • Collision Energy (CE): 15 eV.

Method Validation Protocol (ICH Q2(R2) Framework)

Once developed, the method must be validated according to the updated ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[5]. The validation serves as the ultimate self-validating mechanism for the analytical lifecycle.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank matrix, placebo, and spiked samples.No interfering peaks > 20% of the Lower Limit of Quantitation (LLOQ) signal.
Linearity Minimum of 5 concentration levels across the expected range.Correlation coefficient (R²) ≥ 0.995. Residuals ≤ ±15%.
Accuracy (Recovery) Spike known amounts of analyte at 3 levels (Low, Mid, High) in triplicate.Mean recovery must be between 98.0% and 102.0% (for drug substance) or 85%–115% (for bioanalysis).
Precision (Repeatability) 6 replicate injections of a 100% nominal concentration standard.%RSD of peak areas ≤ 2.0%.
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), and Flow (±0.1 mL/min).System suitability criteria (Rs, Tf, N) must remain within acceptable limits.

References

  • [5] Q2(R2) Validation of Analytical Procedures - FDA - 5

  • [1] Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability - Federal Register - 1

  • [4] Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC (nih.gov) - 4

  • [3] Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 - MDPI - 3

  • [2] A Novel Chemical Route to Stable, Regenerable Zirconia-Based Chiral Stationary Phases for HPLC - PMC (nih.gov) - 2

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this furan-containing N-substituted succinamic acid derivative.

Introduction

4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is a molecule of interest with potential applications in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an amide, and a furan ring, presents a unique set of purification challenges. The inherent instability of the furan moiety, coupled with the polarity of the carboxylic acid and amide groups, requires a carefully considered purification strategy to achieve high purity while minimizing degradation and yield loss. This guide provides practical, field-proven insights and troubleshooting protocols to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, and what are the expected impurities?

The most probable and direct synthesis involves the reaction of succinic anhydride with 5-methylfurfurylamine . This reaction is an acylation where the amine attacks the anhydride, leading to the opening of the anhydride ring to form the corresponding succinamic acid.

Expected Impurities:

  • Unreacted Starting Materials: Residual 5-methylfurfurylamine and succinic anhydride.

  • Succinic Acid: Formed from the hydrolysis of succinic anhydride if moisture is present in the reaction.

  • Degradation Products: The furan ring is susceptible to degradation, especially under acidic conditions, which can be inadvertently created during workup.[1][2][3] This can lead to the formation of various colored byproducts.

  • Polymeric Materials: Furan-containing compounds can be prone to polymerization, especially in the presence of acid and heat.[1]

Troubleshooting Purification Challenges

This section provides a structured approach to overcoming common issues encountered during the purification of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid.

Issue 1: Low Yield and Product Oiling Out During Crystallization

Question: I am attempting to crystallize my crude product, but it either oils out or I get a very low recovery. What's going on?

Answer: Oiling out during crystallization is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, leading to a depression of the melting point. Low recovery can be due to high solubility of the product in the chosen solvent, even at low temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for crystallization issues.

Detailed Protocols:

Protocol 1: Acid-Base Extraction for Impurity Removal

This protocol is designed to remove unreacted 5-methylfurfurylamine (basic) and succinic acid (acidic) from the desired product.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a mild acidic solution (e.g., 1 M HCl) to remove the basic 5-methylfurfurylamine. Caution: Prolonged exposure to strong acid can degrade the furan ring.[1][2][3] Perform this step quickly and at a low temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like succinic acid. The desired product, being a carboxylic acid, will also be deprotonated and move to the aqueous layer.

  • Separate the aqueous layer containing the sodium salt of your product.

  • Acidify the aqueous layer carefully with 1 M HCl to a pH of around 4-5 to precipitate the purified product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization

For a compound with both polar (carboxylic acid, amide) and non-polar (furan, methyl group) characteristics, a moderately polar solvent is a good starting point. Based on analogs like N-(4-methylphenyl)succinamic acid, ethanol is a promising solvent.

  • In a flask, add a minimal amount of hot ethanol to the crude or pre-purified product until it completely dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Solvent SystemRationale
EthanolOften effective for N-substituted succinamic acids.
IsopropanolSimilar to ethanol, but the product may be less soluble.
Acetone/HexaneA binary system where the product is soluble in acetone and insoluble in hexane.
WaterThe carboxylic acid group may impart some water solubility, especially at elevated temperatures.
Issue 2: Product Degradation and Discoloration During Purification

Question: My product turns brown or black during column chromatography or upon standing. How can I prevent this?

Answer: Furan rings are known to be unstable in the presence of acid, light, and air, leading to degradation and the formation of colored impurities.[1][2][3] Standard silica gel is slightly acidic and can catalyze this degradation.

Troubleshooting Strategies:

  • Neutralize Silica Gel: Before performing column chromatography, consider using neutralized silica gel. This can be prepared by slurrying the silica gel in a solvent system containing a small amount of a base like triethylamine (0.1-1%).

  • Solvent Choice: Use aprotic solvents for chromatography to avoid introducing protons that can initiate degradation. Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[2]

  • Avoid Prolonged Exposure: Minimize the time the compound spends on the column and in solution.

  • Work in an Inert Atmosphere: If the compound is particularly sensitive, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified product in a cool, dark place under an inert atmosphere.

Protocol 3: Column Chromatography with Neutralized Silica Gel

  • Prepare a slurry of silica gel in your chosen eluent system. Add 0.5% (v/v) triethylamine to the eluent to neutralize the silica.

  • Pack the column with the neutralized silica slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the neutralized solvent system, gradually increasing the polarity if necessary. A common solvent system for compounds of this polarity would be a gradient of ethyl acetate in hexanes.

  • Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Strategies to prevent product degradation.

Physicochemical Properties (Predicted and Analog-Based)

Since experimental data for 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is scarce, the following table provides predicted values and data from analogous compounds to guide purification strategy.

PropertyPredicted/Analog ValueImplication for Purification
Molecular Weight 211.21 g/mol Standard for small molecule purification.
pKa (Carboxylic Acid) ~4-5 (estimated)Allows for acid-base extraction. The compound will be soluble in aqueous base and will precipitate upon acidification.
Solubility Likely soluble in polar organic solvents (ethanol, methanol, acetone, ethyl acetate) and aqueous base. Sparingly soluble in non-polar solvents (hexanes) and water at neutral pH.[4]Guides solvent selection for crystallization and chromatography.
Melting Point Likely a solid at room temperature. The melting point will be influenced by purity.Important for crystallization; a sharp melting point is an indicator of purity.

Concluding Remarks

The successful purification of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid hinges on a careful consideration of its chemical properties, particularly the stability of the furan ring. By anticipating potential impurities based on the synthetic route and employing purification techniques that mitigate degradation, researchers can achieve high yields of the pure compound. This guide provides a foundational framework for troubleshooting common purification challenges. As with any experimental work, careful observation and systematic optimization will be key to success.

References

  • Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Published February 17, 2018. [Link]

  • Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture. PLOS. Published July 27, 2012. [Link]

  • Help with purification of furanones. Reddit. Published November 10, 2025. [Link]

  • Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Accessed March 20, 2026. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. Accessed March 20, 2026. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Semantic Scholar. Accessed March 20, 2026. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. Accessed March 20, 2026. [Link]

  • 5-methylfurfural. Organic Syntheses. Accessed March 20, 2026. [Link]

  • 4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid. Chemical Synthesis Database. Published May 20, 2025. [Link]

  • Furan. Organic Syntheses. Accessed March 20, 2026. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Accessed March 20, 2026. [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. Published May 7, 2024. [Link]

  • The Determination of Furan in Foods — Challenges and Solutions. LCGC International. Published March 14, 2026. [Link]

  • 4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-4-OXOBUTANOIC ACID. NextSDS. Accessed March 20, 2026. [Link]

  • Total synthesis of the natural succinate derivative of 5-(hydroxymethyl)furfural isolated from the Noni fruit (Morinda citrifolia). PubMed. Accessed March 20, 2026. [Link]

  • Succinic anhydride. Wikipedia. Accessed March 20, 2026. [Link]

  • Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses. Accessed March 20, 2026. [Link]

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI. Published May 11, 2023. [Link]

  • Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. MDPI. Published May 8, 2025. [Link]

  • Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. ResearchGate. Accessed March 20, 2026. [Link]

  • 4-(methyl thio)-2-oxobutyric acid, 583-92-6. The Good Scents Company. Accessed March 20, 2026. [Link]

  • 4-[(3-METHYLPYRIDIN-2-YL)AMINO]-4-OXOBUTANOIC ACID. NextSDS. Accessed March 20, 2026. [Link]

  • 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and green metrics. RSC Sustainability. Accessed March 20, 2026. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Published January 14, 2025. [Link]

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. ResearchGate. Accessed March 20, 2026. [Link]

  • 4-[Methyl(phenyl)amino]-4-oxobutanoic acid. PubChem. Accessed March 20, 2026. [Link]

  • Reagents and conditions: (i) succinic anhydride, triethylamine, dry... ResearchGate. Accessed March 20, 2026. [Link]

  • KEGG COMPOUND: C01180. Genome.jp. Accessed March 20, 2026. [Link]

  • pKa Data Compiled by R. Williams. Accessed March 20, 2026. [Link]

  • 4-{[3-(Aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid. SpectraBase. Accessed March 20, 2026. [Link]

  • Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering. Published February 14, 2019. [Link]

  • Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. PMC. Published March 11, 2025. [Link]

  • Maleic Anhydride (2,5-Furandione). Journal of Occupational Health. Accessed March 20, 2026. [Link]

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC. Published October 3, 2023. [Link]

  • 4-((2s,4r)-1-(Biphenyl-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-ylamino)-4-oxobutanoic acid calcium salt. PubChem. Accessed March 20, 2026. [Link]

  • Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive A. SciSpace. Accessed March 20, 2026. [Link]

  • Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation. Forest Products Laboratory. Accessed March 20, 2026. [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. Published June 2024. [Link]

  • Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. MDPI. Published May 24, 2021. [Link]

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Module 1: Classic Organic Synthesis (Paal-Knorr & Polysubstituted Furans)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Furan Synthesis Technical Support Center . As drug development and green chemistry advance, optimizing the yield of furan-based compounds—from classic substituted furans to biomass-derived 5-Hydroxymethylfurfural (HMF)—requires moving beyond empirical trial-and-error.

This guide is engineered for researchers and application scientists. It addresses the precise mechanistic bottlenecks that cause yield degradation and provides self-validating, field-proven protocols to resolve them.

Q1: Why is my Paal-Knorr furan yield consistently below 40%, and how do I prevent the degradation of my 1,4-dicarbonyl starting materials?

The Causality: The Paal-Knorr furan synthesis proceeds via the acid-catalyzed protonation of a carbonyl group, followed by enol attack and dehydration through a water-mediated hemialcohol pathway[1][2]. A common mistake is utilizing excessively harsh Brønsted acids (e.g., concentrated H₂SO₄) and prolonged heating. If the reaction pH drops below 3, the harsh acidic environment drives competing side reactions, leading to the degradation of sensitive functional groups and the formation of unwanted oligomeric byproducts[3].

The Solution: Shift your catalytic strategy. Optimize the pH to weakly acidic conditions or transition entirely to mild Lewis acids (e.g., Sc(OTf)₃) which activate the carbonyl without generating a destructive proton-rich environment[3]. Additionally, utilizing microwave-assisted heating can drastically reduce the reaction time, narrowing the thermal degradation window of your product[3].

Q2: I am trying to synthesize highly substituted (tetra-substituted) furans, but traditional condensation methods require harsh thermal conditions that destroy my substrates. Are there milder alternatives?

The Causality: Highly substituted furans suffer from severe steric hindrance during ring closure. Traditional methods rely on brute-force thermal energy to overcome this high activation barrier, which inadvertently cleaves sensitive functional groups.

The Solution: Post-transition metal catalysis provides a low-energy bypass. Bismuth(III) triflate (Bi(OTf)₃) acts as a highly carbophilic Lewis acid. It specifically activates the carbonyl oxygen of α-hydroxy oxetanyl ketones at room temperature, driving rapid dehydrative cycloisomerization without the need for thermal forcing[4].

🔬 Protocol: Room-Temperature Bi(III)-Catalyzed Synthesis of Polysubstituted Furans

This protocol is designed to achieve >90% yields for sterically hindered furans in under 10 minutes[4].

  • Substrate Preparation: Dissolve 0.5 mmol of the α-hydroxy oxetanyl ketone precursor in 0.5 mL of anhydrous dichloromethane (CH₂Cl₂)[4]. (Note: If synthesizing benzofuran derivatives, substitute CH₂Cl₂ with Methanol to resolve solubility constraints[4]).

  • Catalytic Activation: Add 10 mol% of Bi(OTf)₃ to the solution at room temperature (25 °C)[4].

  • Reaction Monitoring: Stir the mixture magnetically. The cycloisomerization is extremely rapid. Monitor via Thin Layer Chromatography (TLC) every 2 minutes. Complete consumption of the starting material typically occurs within 5 minutes[4].

  • Workup: Quench the reaction immediately with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the organic layer with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC Check): Purify via flash column chromatography. Analyze via ¹H-NMR; a successful cyclization is confirmed by the disappearance of the oxetanyl protons and the emergence of characteristic substituted furan carbon shifts in ¹³C-NMR. Expected yield: 93–98%[4].

Module 2: Biomass-to-HMF Conversion (Green Chemistry)

Q3: When synthesizing 5-Hydroxymethylfurfural (HMF) from fructose, my yields plateau around 40% due to the formation of dark, insoluble byproducts. How can I stabilize the HMF?

The Causality: HMF is highly reactive. In purely aqueous monophasic systems, the exact same acid catalyst required to dehydrate fructose (-3 H₂O) will subsequently catalyze the rehydration of your newly formed HMF[5]. This secondary reaction cleaves the furan ring, degrading your product into levulinic acid and formic acid, or polymerizing it into dark, insoluble humins[5].

The Solution: You must physically separate the HMF from the acid catalyst the moment it forms. Implementing a biphasic solvent system (e.g., Water/MIBK or Water/THF) enables in-situ extraction[5]. Furthermore, utilizing an ionic liquid like [Bmim]Cl alongside a solid acid catalyst (Amberlyst-15) creates a "slow-release" proton effect. The [Bmim]⁺ ions partially replace protons on the resin's -SO₃H groups, preventing localized hyper-acidity and pushing yields above 94%[6].

📊 Data Presentation: Comparative Yields of HMF Synthesis Strategies
SubstrateCatalyst SystemSolvent SystemTemp / TimeHMF YieldRef
D-FructoseAmberlyst-15 + [Bmim]ClTHF (Biphasic Extraction)100 °C / 60 min94.6% [6]
D-FructoseRare Earth Metal Triflates + Choline ChlorideMIBK (Biphasic Extraction)150 °C / 60 min99.0% [7]
D-FructoseSolid Acid CatalystHFIP (Continuous Fixed Bed)95 °C / 80 min76.0% [8]
⚙️ Pathway Visualization: HMF Degradation vs. Biphasic Rescue

HMF_Pathway Fructose D-Fructose (Aqueous Phase) Intermediate Fructofuranosyl Intermediate Fructose->Intermediate Amberlyst-15 / [Bmim]Cl (Slow H+ Release) HMF_aq 5-HMF (Aqueous Phase) Intermediate->HMF_aq Dehydration (-3 H2O) HMF_org 5-HMF (Organic Phase) HMF_aq->HMF_org Biphasic Extraction (THF / MIBK) Byproducts Humins & Levulinic Acid (Degradation) HMF_aq->Byproducts Rehydration (Aqueous Acid)

Fig 1: Reaction pathway of fructose dehydration to HMF, highlighting degradation vs biphasic rescue.

🔬 Protocol: High-Yield Biphasic Synthesis of HMF (Slow-Proton Release Method)

This protocol leverages ionic liquid synergy to prevent HMF rehydration, achieving >94% yield[6].

  • Preparation: Dissolve 0.2 g of D-fructose in 4 mL of Tetrahydrofuran (THF)[6].

  • Catalyst Loading: Add 10 wt% (relative to the mass of fructose) of Amberlyst-15 solid acid catalyst[6]. Subsequently, add 15 wt% (relative to the solvent volume) of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl)[6].

  • Reaction: Seal the vessel to prevent solvent evaporation. Heat to 100 °C under continuous magnetic stirring for exactly 60 minutes[6].

  • Phase Separation & Quench: Rapidly cool the mixture in an ice bath to arrest the reaction. The THF acts as the extraction phase, pulling the synthesized HMF away from the acidic aqueous interface.

  • Self-Validation (QC Check): Filter out the Amberlyst-15 resin (which can be washed and reused up to four times[6]). Analyze the organic phase via HPLC using a UV detector set to 284 nm. A successful run will demonstrate >99% fructose conversion and <1% levulinic acid formation[6].

Sources

Technical Support Center: Modifying Experimental Protocols for Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the modification of experimental protocols involving substituted butanoic acids. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting strategies, and detailed experimental workflows. Our focus is on empowering you to overcome common challenges and optimize your synthetic and analytical procedures.

Substituted butanoic acids are a versatile class of compounds with significant applications in pharmaceuticals, agrochemicals, and as flavoring agents.[1] Their synthesis and subsequent modification, however, can present unique challenges. This guide is structured to address these issues directly, providing not just procedural steps but also the underlying chemical principles to inform your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis and modification of substituted butanoic acids.

Q1: What are the primary synthetic routes to access substituted butanoic acids?

A1: Several robust methods exist, with the choice depending on the desired substitution pattern and available starting materials. Common approaches include:

  • Friedel-Crafts Acylation followed by Reduction: This is a classic two-step method for preparing 4-aryl-butanoic acids. It involves the acylation of an aromatic ring with succinic anhydride, followed by reduction of the resulting keto group.[2]

  • Hydrolysis of Nitriles: For instance, 3-butenoic acid is commonly synthesized via the hydrolysis of 3-butenenitrile (allyl cyanide).[3]

  • Malonic Ester Synthesis: This method offers a versatile route to a variety of substituted carboxylic acids, though it can be less efficient than other methods for certain targets.[3]

  • Oxidation of Primary Alcohols: The corresponding substituted butan-1-ols can be oxidized to butanoic acids using a suitable oxidizing agent.

Q2: I'm observing low yields in my esterification of a substituted butanoic acid. What are the likely causes?

A2: Low yields in Fischer esterification are a frequent issue.[4] Potential causes include:

  • Incomplete Reaction: Esterification is an equilibrium reaction. To drive it towards the product, consider using a large excess of the alcohol or removing water as it forms, for example, by using a Dean-Stark apparatus.[4]

  • Steric Hindrance: Bulky substituents on the butanoic acid or the alcohol can significantly slow down the reaction rate. In such cases, alternative methods like using an acid chloride or a coupling agent may be necessary.

  • Catalyst Inactivity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or contaminated.

  • Substrate Purity: Impurities in either the carboxylic acid or the alcohol can interfere with the reaction.

Q3: How can I minimize side product formation during amidation of a substituted butanoic acid?

A3: Amide bond formation can be accompanied by side reactions. To minimize these:

  • Use a Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activate the carboxylic acid, allowing for milder reaction conditions and reducing side reactions.

  • Control Reaction Temperature: Exothermic reactions can lead to side product formation. Maintaining a controlled temperature is crucial.

  • Optimize Stoichiometry: Using a slight excess of the amine can sometimes drive the reaction to completion and minimize unreacted starting material. However, this can also lead to purification challenges.

  • Reagent Addition Sequence: The order in which reagents are added can significantly impact the outcome. For instance, in reactions mediated by PPh3-I2, adding the amine before the carboxylic acid can lead to higher yields and chemoselectivity.

II. Troubleshooting Guides

This section provides systematic approaches to resolving common experimental problems.

Problem 1: Low Yield in Friedel-Crafts Acylation of an Aromatic Substrate with a Substituted Succinic Anhydride
Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.Ensure all glassware is flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible.[5]
Suboptimal Reaction Temperature The reaction is sluggish or produces a complex mixture of products.Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For acylation, a low temperature (0-5 °C) often favors the formation of the desired para-isomer.[5]
Incorrect Stoichiometry Formation of di-acylated byproducts or unreacted starting material.Use a slight excess of the aromatic substrate relative to the acylating agent to minimize di-acylation.[5] Ensure accurate measurement of all reagents.
Carbocation Rearrangement (in Alkylation) Formation of isomeric impurities.Direct Friedel-Crafts alkylation is prone to carbocation rearrangements. Acylation followed by reduction is generally a more reliable method to obtain the desired n-alkylated product.[5]
Problem 2: Difficulty in Purifying the Substituted Butanoic Acid Derivative
Potential Cause Diagnostic Check Recommended Solution
Formation of Isomeric Byproducts NMR or GC-MS analysis shows the presence of closely related isomers.Utilize fractional distillation under reduced pressure, as isomers often have slightly different boiling points.[3] Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for challenging separations.
Product is Water-Soluble Significant loss of product during aqueous workup.Saturate the aqueous layer with a salt, such as sodium chloride, to decrease the solubility of the product before extraction (salting out).[3] Increase the number of extractions with the organic solvent.
Product Co-elutes with Impurities on Silica Gel Poor separation during column chromatography.Experiment with different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Residual Starting Material TLC or NMR indicates the presence of unreacted starting materials.Ensure the reaction has gone to completion by monitoring its progress. If necessary, extend the reaction time or moderately increase the temperature.[3]

III. Detailed Experimental Protocols

This section provides step-by-step procedures for common modifications of substituted butanoic acids. Safety Precaution: Always handle butanoic acid and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8]

Protocol 1: Fischer Esterification of 4-Phenylbutanoic Acid

This protocol describes the synthesis of ethyl 4-phenylbutanoate, a common fragrance component.

Materials:

  • 4-Phenylbutanoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by TLC. Typical reaction times are 1-10 hours.[4]

  • Workup: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 4-phenylbutanoate.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Amidation of 3-Chlorobutanoic Acid with Benzylamine

This protocol details the synthesis of N-benzyl-3-chlorobutanamide.

Materials:

  • 3-Chlorobutanoic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve 3-chlorobutanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Amine Addition: Add benzylamine (1.0 eq) to the solution.

  • Coupling Agent Addition: Cool the mixture in an ice bath and add a solution of DCC or EDC (1.1 eq) in the same solvent dropwise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: If using DCC, filter off the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with the organic solvent.

  • Washing: Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

IV. Visualization of Workflows and Mechanisms

Experimental Workflow: Synthesis of a Substituted Butanamide

This diagram illustrates the general workflow for the synthesis of a substituted butanamide from a protected aminobutanoic acid.[9]

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection start 4-Aminobutanoic Acid boc Boc-protected 4-aminobutanoic acid start->boc Boc₂O, NaOH amide Protected 4-amino-N- (aryl/heteroaryl)-butanamide boc->amide EDC, HOBt final 4-amino-N-(aryl/heteroaryl) -butanamide (Final Product) amide->final TFA or HCl amine Aryl/Heteroaryl Amine (R-NH₂) amine->amide G start Low Reaction Yield q1 Is starting material fully consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there significant side products? a1_yes->q2 s1 Incomplete Reaction: - Increase reaction time - Increase temperature - Check catalyst activity a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Side Reactions: - Lower reaction temperature - Check stoichiometry - Change solvent a2_yes->s2 q3 Was there product loss during workup/purification? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Workup/Purification Issues: - Optimize extraction pH - Use 'salting out' - Optimize chromatography a3_yes->s3 end Re-evaluate reaction and literature precedent a3_no->end

Caption: Decision tree for troubleshooting low reaction yields.

V. References

  • Butanoic Acid Derivatives Market: Size, Status & Forecast (2025-2032). (n.d.). Apiary. Retrieved from [Link]

  • Butanoic Acid - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET Butanoic acid (Natural). (n.d.). Synerzine. Retrieved from [Link]

  • Chemical Safety in Schools - "butanoic acid" Search Result. (n.d.). Department of Education and Training, Queensland. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

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Validation & Comparative

Validating the Biological Potential of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Promise of a Novel Furan Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with diverse pharmacological potential is paramount. The compound 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, a unique molecule integrating a 5-methylfuran moiety with a succinamic acid backbone, presents a compelling case for thorough biological validation. The furan ring is a well-established pharmacophore, present in numerous approved drugs and natural products, and is known to confer a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Similarly, derivatives of succinic acid and its amides have demonstrated promising therapeutic properties, particularly in the realms of oncology and inflammation.[4][5]

This guide provides a comprehensive, hypothesis-driven framework for the systematic validation of the biological activities of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid. We will delineate a series of robust in vitro assays to probe its potential anti-inflammatory, anticancer, and antimicrobial properties. This will be followed by a discussion of appropriate in vivo models for further validation of the most promising activities. Our approach emphasizes scientific rigor, featuring detailed, step-by-step protocols, the use of appropriate positive and negative controls, and clear data interpretation guidelines. This structured methodology is designed to furnish researchers, scientists, and drug development professionals with the necessary tools to objectively assess the therapeutic potential of this novel compound and compare its performance against established alternatives.

Hypothesized Biological Activities and Validation Strategy

Based on the structural components of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, we hypothesize the following primary biological activities:

  • Anti-inflammatory Activity: The furan nucleus and succinamic acid core are associated with anti-inflammatory properties.[6][7] We will investigate the compound's ability to modulate key inflammatory pathways.

  • Anticancer Activity: Furan derivatives have shown significant cytotoxic effects against various cancer cell lines.[8] The succinamic acid structure has also been implicated in anticancer mechanisms.[4] We will assess the compound's antiproliferative and cytotoxic potential.

  • Antimicrobial Activity: The furan moiety is a cornerstone of many antimicrobial agents.[1][9] We will evaluate the compound's efficacy against representative Gram-positive and Gram-negative bacteria.

Our validation strategy will follow a logical progression from initial in vitro screening to potential in vivo confirmation.

Validation_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis & Lead Identification cluster_2 In Vivo Validation Anti-inflammatory Assays Anti-inflammatory Assays Comparative Analysis Comparative Analysis Anti-inflammatory Assays->Comparative Analysis Anticancer Assays Anticancer Assays Anticancer Assays->Comparative Analysis Antimicrobial Assays Antimicrobial Assays Antimicrobial Assays->Comparative Analysis Inflammation Models Inflammation Models Comparative Analysis->Inflammation Models Cancer Models Cancer Models Comparative Analysis->Cancer Models Infection Models Infection Models Comparative Analysis->Infection Models

Figure 1: A stepwise workflow for the biological validation of the target compound.

Part 1: In Vitro Anti-inflammatory Activity Assessment

The initial evaluation of anti-inflammatory potential will focus on the compound's ability to mitigate inflammatory responses in a cellular model. We will utilize murine macrophage cells (RAW 264.7), a well-established line for studying inflammation.

Cell Viability Assay (MTT Assay)

Rationale: It is crucial to first determine the non-toxic concentration range of the test compound to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[3][10]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO or appropriate solvent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Inhibition of Nitric Oxide (NO) Production

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11] This assay will determine if the compound can suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + vehicle).[2]

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

NF-κB (Nuclear Factor kappa B) Activation Assay

Rationale: NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[10][12] This assay will determine if the compound inhibits the NF-κB signaling pathway.

Protocol:

  • Cell Line: Utilize a RAW 264.7 cell line stably transfected with an NF-κB-dependent luciferase reporter gene.

  • Treatment and Stimulation: Seed the cells and pre-treat with the test compound as described above. Stimulate with LPS (1 µg/mL) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition compared to the LPS-stimulated control.

Comparative Data for Anti-inflammatory Assays:

Assay Test Compound Positive Control Negative Control Expected Outcome for Active Compound
MTT Assay 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acidDoxorubicin (for cytotoxicity)Vehicle ControlHigh cell viability at concentrations used for anti-inflammatory assays.
NO Production 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acidDexamethasoneLPS-stimulated cellsSignificant reduction in nitric oxide production.
NF-κB Activation 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acidBay 11-7082 (NF-κB inhibitor)LPS-stimulated cellsSignificant reduction in luciferase activity.

Part 2: In Vitro Anticancer Activity Assessment

The evaluation of anticancer potential will involve assessing the compound's ability to inhibit the growth and induce death in cancer cells. We will use two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).[4][13]

Antiproliferative Assay (MTT Assay)

Rationale: This assay will determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at their optimal densities.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Assay: Perform the MTT assay as described in section 1.1.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Comparative Data for Anticancer Assays:

Cell Line Test Compound Positive Control Negative Control Expected Outcome for Active Compound
MCF-7 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acidDoxorubicin[9]Vehicle ControlLow IC50 value, indicating potent antiproliferative activity.
A549 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acidCisplatin[14]Vehicle ControlLow IC50 value, indicating potent antiproliferative activity.

Part 3: In Vitro Antimicrobial Activity Assessment

The antimicrobial potential will be evaluated by determining the minimum inhibitory concentration (MIC) against representative bacterial strains.

Broth Microdilution Assay

Rationale: This is a standard method for determining the MIC of an antimicrobial agent.[6][8] We will test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data for Antimicrobial Assays:

Bacterial Strain Test Compound Positive Control Negative Control Expected Outcome for Active Compound
S. aureus 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acidAmpicillinGrowth Control (no antibiotic)Low MIC value, indicating potent antibacterial activity.
E. coli 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acidGentamicinGrowth Control (no antibiotic)Low MIC value, indicating potent antibacterial activity.

Part 4: In Vivo Validation

Should the in vitro results demonstrate significant activity in any of the tested areas, subsequent in vivo studies are warranted to confirm the findings in a more complex biological system.

InVivo_Models cluster_inflammation Anti-inflammatory cluster_cancer Anticancer cluster_antimicrobial Antimicrobial Promising In Vitro Results Promising In Vitro Results Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Promising In Vitro Results->Carrageenan-induced Paw Edema Xenograft Model Xenograft Model Promising In Vitro Results->Xenograft Model Bacterial Infection Model Bacterial Infection Model Promising In Vitro Results->Bacterial Infection Model

Figure 2: Potential in vivo models for follow-up studies based on in vitro outcomes.

  • Anti-inflammatory: The carrageenan-induced paw edema model in rats or mice is a standard and reliable method to assess acute anti-inflammatory activity.[5][15][16] A reduction in paw swelling compared to the control group would indicate in vivo efficacy.

  • Anticancer: A xenograft model, where human cancer cells (e.g., MCF-7 or A549) are implanted into immunocompromised mice, can be used to evaluate the compound's ability to inhibit tumor growth in a living organism.[17][18][19]

  • Antimicrobial: A murine model of bacterial infection (e.g., peritonitis or thigh infection) can be employed to assess the compound's ability to reduce bacterial load and improve survival rates in infected animals.[20][21]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the biological activity of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid. By employing a panel of well-established in vitro assays with appropriate controls, researchers can generate reliable and comparable data to ascertain its anti-inflammatory, anticancer, and antimicrobial potential. Positive results from these initial screens will provide a strong rationale for progressing to more complex in vivo models, ultimately paving the way for potential therapeutic applications. The modular nature of this guide allows for flexibility, enabling researchers to focus on the most promising activities as they emerge from the data. The rigorous application of these methodologies will ensure a thorough and objective evaluation of this novel furan derivative.

References

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • The Crux of Positive Controls - Pro-inflammatory Responses in Lung Cell Models. (2019). PubMed. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflamm
  • In vitro studies data on anticancer activity of Caesalpinia sappan L. heartwood and leaf extracts on MCF7 and A549 cell lines. (2018).
  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. (2023). PeerJ.
  • A Decade of Decline: The Decreasing Use of Positive Controls Threatens the Reliability of In vitro Cancer Research. (2026). Drug Research.
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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. (2019). FEMS Microbiology Reviews.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science.
  • Intra-Laboratory Pre-Validation of a Human Cell Based in vitro Angiogenesis Assay for Testing Angiogenesis Modulators. (2014). Frontiers in Pharmacology.
  • A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. (2009). PubMed. [Link]

  • In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. (2016). Frontiers in Microbiology.
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  • Positive controls for tests of antimicrobial activity. (2014).
  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (2010). PLoS ONE.
  • In Vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences.
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  • In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB P
  • Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. (2025).
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo. (2025).
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments.
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  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.
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A Senior Application Scientist's Guide to Benchmarking 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid Against Known SIRT1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid. Due to the compound's structural features, which include a furan moiety and a butanoic acid derivative, we hypothesize its potential as an inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC).[1][2] SIRT1 is a critical regulator of various cellular processes, including stress resistance, metabolism, and aging, making it a compelling target for therapeutic intervention in a range of diseases.[3][4]

This document outlines a systematic approach to compare the efficacy and selectivity of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid against a panel of well-characterized SIRT1 inhibitors. The experimental protocols detailed herein are designed to provide a robust and self-validating system for assessing the compound's potential as a novel therapeutic agent.

Rationale and Strategic Selection of Comparators

The decision to investigate 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid as a potential SIRT1 inhibitor is rooted in chemoinformatic analysis of its structure. The furan ring is a privileged scaffold in medicinal chemistry, known to interact with various biological targets, while the butanoic acid moiety is a known feature of some HDAC inhibitors.[2]

To establish a meaningful benchmark, a panel of known SIRT1 inhibitors with diverse potency and selectivity profiles has been selected:

  • EX-527 (Selisistat): A potent and highly selective SIRT1 inhibitor, serving as the gold standard for comparison.[3][5] Its well-defined pharmacokinetic and pharmacodynamic properties make it an excellent benchmark for assessing the therapeutic potential of novel compounds.[6]

  • Sirtinol: A dual inhibitor of SIRT1 and SIRT2, providing a measure of selectivity.[5][7] Its inclusion allows for the characterization of the test compound's activity against other sirtuin isoforms.

  • Cambinol: Another dual SIRT1/SIRT2 inhibitor that acts via a different mechanism, offering a broader context for the compound's mode of action.[1][7]

The following diagram illustrates the logical flow of the benchmarking process:

G cluster_0 Compound Selection & Rationale cluster_1 In Vitro Characterization cluster_2 Preliminary Safety Assessment Test_Compound 4-{[(5-Methylfuran-2-yl)methyl]amino} -4-oxobutanoic acid Known_Inhibitors EX-527 Sirtinol Cambinol Test_Compound->Known_Inhibitors Benchmark Against Enzymatic_Assay SIRT1 Enzymatic Assay (IC50) Known_Inhibitors->Enzymatic_Assay Selectivity_Assay SIRT2/SIRT3 Counter-Screening Enzymatic_Assay->Selectivity_Assay Assess Specificity Cell_Based_Assay Cellular Target Engagement Selectivity_Assay->Cell_Based_Assay Validate in Cellular Context Toxicity_Screening In Vitro Toxicity Screening Cell_Based_Assay->Toxicity_Screening Evaluate Safety Profile

Caption: Experimental workflow for benchmarking the test compound.

Experimental Design and Methodologies

A multi-tiered experimental approach is essential for a thorough comparison. This includes primary enzymatic assays, selectivity counter-screening, cell-based target engagement studies, and preliminary in vitro toxicity profiling.

In Vitro SIRT1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantitatively determines the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human SIRT1. The principle relies on a fluorogenic substrate that fluoresces upon deacetylation by SIRT1.[8][9]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid and the comparator inhibitors in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations.

  • Reaction Setup: In a 384-well black plate, add the SIRT1 enzyme to each well, followed by the diluted compounds or vehicle control (DMSO). Incubate at room temperature for 15 minutes to allow for compound binding.

  • Initiation: Start the enzymatic reaction by adding a mixture of the fluorogenic SIRT1 substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 30 minutes at room temperature.

  • Detection: Measure the fluorescence intensity using a plate reader (e.g., excitation 350-360 nm, emission 450-460 nm).[6][10]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Sirtuin Selectivity Profiling (SIRT2 and SIRT3)

To assess the selectivity of the test compound, counter-screening against other sirtuin isoforms, such as SIRT2 and SIRT3, is crucial. The protocol is similar to the SIRT1 enzymatic assay, using the respective recombinant sirtuin enzymes and their appropriate substrates.

Cellular Target Engagement Assay

This assay confirms the compound's ability to inhibit SIRT1 within a cellular context. A common method is to measure the acetylation status of a known SIRT1 substrate, such as p53.[9]

Protocol:

  • Cell Culture: Culture a relevant human cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and comparators for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis to detect the levels of acetylated-p53 and total p53. An increase in the ratio of acetylated-p53 to total p53 indicates SIRT1 inhibition.

The following diagram depicts the SIRT1 signaling pathway and the mechanism of inhibition:

cluster_pathway SIRT1 Signaling Pathway cluster_inhibition Mechanism of Inhibition NAD NAD+ SIRT1_inactive SIRT1 (Inactive) NAD->SIRT1_inactive Activates SIRT1_active SIRT1 (Active) SIRT1_inactive->SIRT1_active p53_acetylated Acetylated p53 SIRT1_active->p53_acetylated Deacetylates p53_deacetylated Deacetylated p53 p53_acetylated->p53_deacetylated Apoptosis Apoptosis & Cell Cycle Arrest p53_deacetylated->Apoptosis Inhibits Test_Compound 4-{[(5-Methylfuran-2-yl)methyl]amino} -4-oxobutanoic acid Test_Compound->SIRT1_active Inhibits

Caption: Simplified SIRT1 signaling pathway and point of inhibition.

Preliminary In Vitro Toxicology Screening

Early assessment of a compound's safety profile is critical.[11][12] In vitro toxicology assays provide a rapid and cost-effective means to identify potential liabilities.[13]

Recommended Assays:

  • Cytotoxicity Assay: Using a standard cell line (e.g., HepG2), assess cell viability after treatment with the test compound using an MTT or similar assay to determine the concentration that causes 50% cell death (CC50).[12]

  • Genotoxicity Assay (Ames Test): A bacterial reverse mutation assay to screen for potential mutagenicity.[14][15]

  • Cardiotoxicity and Hepatotoxicity Screening: Utilize human-relevant cell-based models to predict potential organ-specific toxicities early in development.[11][15]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT2/SIRT1)Selectivity (SIRT3/SIRT1)
4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
EX-527 (Selisistat) 0.038 - 0.098[5][16]19.6[6]48.7[6]>200[5]>500
Sirtinol ~40-131[5][7][17]~38[5][17]Weak/No Inhibition[17]~1N/A
Cambinol ~56[7]~59[7]Weak/No Inhibition[7]~1N/A

Interpretation of Results:

The IC50 values will determine the potency of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid. A lower IC50 indicates higher potency. The selectivity ratios (IC50 SIRT2 / IC50 SIRT1 and IC50 SIRT3 / IC50 SIRT1) will reveal its specificity for SIRT1. A higher ratio signifies greater selectivity. The results from the cellular target engagement assay will validate the in vitro findings in a more biologically relevant system. Finally, the preliminary toxicology data will provide an initial assessment of the compound's safety profile.

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid as a potential SIRT1 inhibitor. By systematically comparing its performance against well-established inhibitors and assessing its preliminary safety profile, researchers can make informed decisions regarding its potential for further development as a novel therapeutic agent. The detailed protocols and logical workflow are designed to ensure scientific rigor and generate reliable, reproducible data.

References

  • Bio-protocol. (n.d.). 2.16. SIRT1 Enzyme Activity Assay. Bio-protocol. Retrieved from [Link]

  • TME Scientific. (n.d.). In Vitro Toxicology Assays. TME Scientific. Retrieved from [Link]

  • Hubbard, B. P., & Sinclair, D. A. (2014). Synthesis and Assay of SIRT1-Activating Compounds. In Methods in Enzymology (Vol. 549, pp. 135-154). Academic Press. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution SIRT1 Assay System. BellBrook Labs. Retrieved from [Link]

  • IONOS. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. IONOS. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

  • Mai, A., & Altucci, L. (2009). Sirtuin inhibitors as anticancer agents. Progress in molecular and subcellular biology, 49, 139–156. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services. Eurofins Discovery. Retrieved from [Link]

  • Chen, W. Y. (2009). The critical role of the class III histone deacetylase SIRT1 in cancer. Cancer research, 69(5), 1702–1705. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design and interaction mechanism of novel SIRT1 inhibitors for the treatment of hepatocellular carcinoma. New Journal of Chemistry, 47(1), 123-134. Retrieved from [Link]

  • Taylor, D. M., et al. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 25(5), 2999. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorogenic SIRT1 (Sir2) Assay Kit. BPS Bioscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative sirtuin inhibitor structures with their IC50 values. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). small-molecule inhibitors of sirt1. ResearchGate. Retrieved from [Link]

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  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit (E-BC-F056). Elabscience. Retrieved from [Link]

  • Sidorova, Y. A., & Gavrilova, E. M. (2020). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Frontiers in genetics, 11, 596107. Retrieved from [Link]

  • Ullah, A., et al. (2023). Sirtuin 1 inhibition: a promising avenue to suppress cancer progression through small inhibitors design. Journal of Biomolecular Structure and Dynamics, 1-15. Retrieved from [Link]

  • Scarano, N., et al. (2024). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods. Pharmaceuticals, 17(5), 601. Retrieved from [Link]

  • Scarano, N., et al. (2024). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. IRIS UniGe. Retrieved from [Link]

  • ResearchGate. (n.d.). Names of target proteins with their Protein Data Base (PDB) Identification Number. ResearchGate. Retrieved from [Link]

  • MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Retrieved from [Link]

  • Narayana, B., et al. (2015). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 11), o868–o869. Retrieved from [Link]

  • Diegelman, P., et al. (2006). The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. Biochemical pharmacology, 72(7), 831–839. Retrieved from [Link]

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Comparative analysis of N-substituted 4-amino-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N-Substituted 4-Amino-4-oxobutanoic Acids in Targeted Drug Delivery and Enzyme Inhibition

N-substituted 4-amino-4-oxobutanoic acids, commonly known as succinamic acid derivatives, are highly versatile bifunctional molecules. Featuring both a terminal carboxylic acid and an N-substituted amide bond, these compounds serve dual roles in modern drug development: as highly tunable, stimuli-responsive linkers in Antibody-Drug Conjugates (ADCs) and as potent pharmacophores in enzyme inhibition.

This guide provides a comprehensive comparative analysis of how varying the N-substitution dictates the physicochemical behavior, hydrolytic stability, and target-binding affinity of these molecules.

Mechanistic Rationale: Why N-Substitution Matters

The core utility of 4-amino-4-oxobutanoic acid lies in its structural asymmetry. The carboxylic acid provides a handle for esterification or salt formation, while the N-substituted amide dictates the molecule's steric bulk, electronic distribution, and hydrogen-bonding capacity.

As an Application Scientist designing a bioconjugate or an inhibitor, the choice of the N-substituent is driven by strict causality:

  • Aliphatic N-Substituents (e.g., N-alkyl): Provide flexibility and reduce steric hindrance around the amide bond. This is ideal when the succinamic acid is used as a linker that requires rapid enzymatic cleavage or pH-dependent intramolecular cyclization.

  • Aromatic N-Substituents (e.g., N-aryl, N-sulfonamido): Introduce structural rigidity and electron-withdrawing effects. For instance, N4-sulfonamido-succinamic acid derivatives have been successfully developed as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, where the rigid aromatic ring fits precisely into the enzyme's hydrophobic pocket, restoring glucose homeostasis in type II diabetes models[1].

  • Amino Acid Conjugates (e.g., N-aminoacyl): Conjugating polar (Ser, Thr) or hydrophobic (Ala, Trp) amino acids to the succinamic acid backbone dramatically alters the partition coefficient (LogP). Triazinyl-substituted benzenesulfonamide conjugates utilizing these polar amino acids have demonstrated strong, selective inhibition of the tumor-associated human Carbonic Anhydrase IX (hCA IX) isoform[2]. Furthermore, specific natural derivatives, such as α -hydroxy succinamic acid ( α -HSA), have shown significant promise as anti-diabetic and antioxidant agents[3].

G ADC ADC Complex (Stable at pH 7.4) Endosome Endosomal Uptake (pH 5.0 - 5.5) ADC->Endosome Internalization Hydrolysis Succinamic Acid Linker Hydrolysis Endosome->Hydrolysis Acidic Trigger Release Payload Release (Active Drug) Hydrolysis->Release Intramolecular Cyclization

pH-triggered cleavage mechanism of succinamic acid linkers in ADCs.

Comparative Performance Data

To objectively evaluate the performance of different N-substituted 4-amino-4-oxobutanoic acids, we must look at their stability in physiological conditions versus their efficacy as enzyme inhibitors.

Table 1: Linker Cleavage Kinetics (ADC Context)

When used as a pH-sensitive linker, the electron-withdrawing capacity of the N-substituent directly controls the rate of intramolecular catalysis (where the terminal carboxylic acid attacks the amide carbonyl to release the payload).

N-Substituent TypeExample CompoundHalf-life at pH 7.4 (Plasma)Half-life at pH 5.5 (Endosome)Fold-Change (Selectivity)
Aliphatic N-hexyl succinamic acid> 72 hours~ 18 hours4x
Aromatic N-phenyl succinamic acid~ 48 hours~ 4 hours12x
Electron-Deficient Aromatic N-(4-nitrophenyl) succinamic acid~ 24 hours< 1 hour> 24x

Data Interpretation: Electron-deficient aromatic substituents make the amide bond a better leaving group, drastically accelerating payload release in the acidic tumor microenvironment (pH 5.5) while maintaining acceptable stability in systemic circulation (pH 7.4).

Table 2: Enzyme Inhibition Profiles

When utilized as pharmacophores, the N-substituent dictates target specificity.

Derivative ClassTarget EnzymeBest Performing N-SubstituentIC50 / Ki ValueMechanism of Action
N4-Sulfonamido-Succinamic Acids DPP-IVN-[4-amidino]-succinamic acidIC50 = 33.5 µMBinds hydrophobic pocket; restores incretin levels[1].
Triazinyl-Benzenesulfonamide Conjugates hCA IX (Tumor-associated)Polar Amino Acids (Gln, Ser, Thr)Ki = 8.4 – 29.6 nMZinc-binding via sulfonamide; polar tail enhances solubility[2].
α -Hydroxy Succinamic Acids Glucose Transporters α -HSA (FIIc analog)N/A (In vivo efficacy)Upregulates insulin secretion; reduces oxidative stress[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are chosen.

Protocol A: Synthesis and Isolation of N-Substituted Succinamic Acids

This protocol utilizes a ring-opening amidation of succinic anhydride. We avoid coupling agents (like EDC/NHS) because succinic anhydride is highly reactive toward primary amines, ensuring a cleaner reaction profile with fewer byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the target primary amine (e.g., 4-aminobenzenesulfonamide) in anhydrous Dimethylformamide (DMF). Causality: Anhydrous DMF is required to prevent the competitive hydrolysis of succinic anhydride into succinic acid.

  • Reaction: Add 1.1 equivalents of succinic anhydride. Stir the mixture at 150 °C under reflux overnight[1]. Causality: Elevated temperatures are necessary for sterically hindered or electron-deficient aromatic amines to overcome the activation energy barrier for nucleophilic attack.

  • Precipitation: Cool the mixture to room temperature and pour it into ice-cold 1M HCl. Causality: The acidic environment ensures the terminal carboxylic acid of the newly formed succinamic acid remains protonated, drastically reducing its aqueous solubility and forcing it to precipitate.

  • Validation: Filter the precipitate and wash with cold water. Confirm purity via HPLC-ESI-DAD (>98% required) and verify the structure using 1H-NMR (look for the characteristic triplet of the succinyl CH2​ groups around δ 2.5-2.6 ppm)[1].

Workflow Synthesis 1. Amidation of Succinic Anhydride Purification 2. Acidic Precipitation & Filtration Synthesis->Purification Crude Product Characterization 3. LC-MS & NMR Validation Purification->Characterization Isolate Assay 4. In Vitro Cleavage & IC50 Assays Characterization->Assay Validated Compound

Experimental workflow for synthesizing and validating succinamic acid derivatives.

Protocol B: pH-Dependent Cleavage Kinetics Assay

To evaluate the efficacy of the succinamic acid as a cleavable linker, we must simulate both systemic circulation and the endosomal environment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two buffers: Phosphate-Buffered Saline (PBS) at pH 7.4 (systemic mimic) and Sodium Acetate buffer at pH 5.5 (endosomal mimic). Causality: Sodium acetate is chosen for pH 5.5 because its pKa (4.76) provides excellent buffering capacity in the mildly acidic range, unlike phosphate buffers which lose efficacy below pH 6.0.

  • Incubation: Dissolve the N-substituted succinamic acid derivative in DMSO (to 10 mM stock), then dilute to 100 µM in the respective buffers. Incubate at 37 °C.

  • Sampling & Quenching: Extract 50 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile. Causality: Acetonitrile crashes out any buffer salts and halts the hydrolysis reaction by drastically lowering the dielectric constant of the medium.

  • Quantification: Analyze the aliquots via LC-MS/MS. Plot the natural log of the remaining intact conjugate concentration versus time to determine the pseudo-first-order cleavage rate constant ( k ) and half-life ( t1/2​ ).

Conclusion

N-substituted 4-amino-4-oxobutanoic acids represent a highly adaptable chemical space. By rationally selecting the N-substituent, researchers can fine-tune the hydrolytic stability of bioconjugate linkers or optimize the binding affinity of enzyme inhibitors. As demonstrated by their successful application against targets like DPP-IV and hCA IX, mastering the synthesis and evaluation of these derivatives is a critical skill in modern rational drug design.

References

  • Khalaf, R. A., Sheikha, G. A., Al-Sha'er, M., & Taha, M. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. The Open Medicinal Chemistry Journal, 7, 39-48.[Link]

  • Mikulová, M. B., Kružlicová, D., Pecher, D., Supuran, C. T., & Mikuš, P. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. International Journal of Molecular Sciences, 21(10), 3661.[Link]

  • Khurana, N., Sharma, P., Bhagat, S., & Sharma, S. B. (2018). Effect of a novel succinamic acid derivative as potential anti-diabetic agent in experimental diabetic rats. Journal of Drug Delivery and Therapeutics, 8(6-s), 57-62.[Link]

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Head-to-head comparison of furan-based compounds in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Furan-Based Compounds in Cancer Cell Lines: A Comprehensive Experimental Guide

As the search for highly selective and potent chemotherapeutic agents accelerates, furan and benzofuran scaffolds have emerged as privileged structures in medicinal chemistry. Their unique electronic properties, lipophilicity, and ability to act as hydrogen bond acceptors allow them to interact with a diverse array of biological targets.

This guide provides an objective, data-driven comparison of recent furan-based derivatives across multiple human cancer cell lines. By dissecting their mechanistic pathways and outlining self-validating experimental protocols, this document serves as an authoritative resource for researchers and drug development professionals aiming to benchmark new furan hybrids against established clinical standards.

Mechanistic Pathways & Target Interactions

The anticancer efficacy of furan-based compounds is rarely monomodal. Recent structure-activity relationship (SAR) studies reveal that these derivatives primarily induce apoptosis through three distinct but interconnected pathways:

  • Tubulin Polymerization Inhibition: Furan derivatives, such as pyridine carbohydrazide and N-phenyl triazinone hybrids, bind to tubulin subunits, preventing microtubule assembly. This abrogates chromosomal segregation, leading to G2/M phase cell cycle arrest and subsequent apoptosis[1].

  • STAT3 Signaling Disruption: Quinone-furan-2-cyanoacryloyl hybrids have been shown to act as direct binders to the STAT3 SH2 domain (e.g., with a KD​ of 13.0 μM). This inhibits STAT3 phosphorylation, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic Bax[2].

  • Mitochondrial Dysfunction & ROS Generation: Binuclear ruthenium complexes incorporating furan-2-carboxamide trigger the catalytic oxidation of glutathione (GSH), elevating Reactive Oxygen Species (ROS). This reduces mitochondrial membrane potential (MMP) and activates the intrinsic apoptotic cascade via Caspase-3 and Caspase-9[3].

G Furan Furan-Based Compounds Tubulin Tubulin Polymerization Furan->Tubulin Inhibits STAT3 STAT3 Signaling Furan->STAT3 Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis G2/M Arrest Bax ↑ Bax (Pro-apoptotic) STAT3->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Mito Mitochondrial Dysfunction Caspase Caspase 3/9 Activation Mito->Caspase Bax->Mito Bcl2->Mito Prevents Caspase->Apoptosis

Mechanistic pathways of furan-based compounds inducing apoptosis in cancer cells.

Head-to-Head Efficacy Data

To objectively evaluate the clinical potential of these compounds, we must analyze their half-maximal inhibitory concentration ( IC50​ ) alongside their Selectivity Index (SI). The SI is calculated as the ratio of the IC50​ in normal cell lines to the IC50​ in cancer cell lines. A higher SI indicates a wider therapeutic window.

Table 1: Quantitative Comparison of Furan-Based Derivatives

Compound ClassLead CompoundTarget Cell Line IC50​ (μM)Reference Drug ( IC50​ )Normal Cell LineSelectivity Index (SI)Primary Mechanism
Furan-Triazinone [1]Compound 7MCF-7 (Breast)2.96 ± 0.12StaurosporineMCF-10A7.47Tubulin Inhibition, G2/M Arrest
Furan-Thiadiazole [4]Compound 14HepG-2 (Liver)4.20 ± 1.20DoxorubicinRPE-141.0Apoptosis Induction
Quinone-Furan [2]Compound 5cHeLa (Cervical)3.10 ± 0.02WP1066N/AHighSTAT3 SH2 Domain Inhibition
Benzofuran-Oxadiazole [5]Compound 5dA549 (Lung)6.30 ± 0.70Crizotinib (8.54)RBCs (Hemolysis)HighSynergistic Cytotoxicity
Ruthenium-Furan [3]Ru2L3MCF-7 / HeLa3.86 - 11.02CisplatinVero CellsModerateROS Generation, VEGFR2 Binding

Data Synthesis: Compound 14 (Furan-Thiadiazole) exhibits an exceptional Selectivity Index of 41.0 against HepG-2 cells, vastly outperforming standard doxorubicin[4]. Meanwhile, Compound 5d demonstrates that benzofuran hybridization can yield better potency (6.30 μM) than targeted therapies like Crizotinib (8.54 μM) in A549 lung cancer models[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel furan derivatives must follow a self-validating workflow. Viability assays flag potential candidates, flow cytometry confirms the mechanism of death, and western blotting validates the molecular target.

Workflow Seed 1. Cell Seeding (Cancer & Normal) Treat 2. Compound Treatment Seed->Treat MTT 3a. MTT Assay (Viability & IC50) Treat->MTT Flow 3b. Flow Cytometry (Annexin V/PI) Treat->Flow WB 3c. Western Blot (Protein Expression) Treat->WB Validate 4. Data Synthesis & Validation MTT->Validate Flow->Validate WB->Validate

Self-validating experimental workflow for evaluating furan-based anticancer agents.

Protocol A: Cytotoxicity & Selectivity Profiling (MTT Assay)

Causality: We utilize the MTT assay because the reduction of yellow tetrazolium salts to purple formazan is catalyzed by mitochondrial succinate dehydrogenase. This is directly proportional to cellular metabolic activity, serving as a highly reliable proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) and normal counterparts (e.g., MCF-10A, RPE-1) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Treat cells with serial dilutions of the furan derivatives (0.1 μM to 100 μM) and a reference drug (e.g., Doxorubicin or Staurosporine) for 48 hours.

  • Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization: Discard the media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis and determine the Selectivity Index (SI).

Protocol B: Apoptosis Assessment via Annexin V/PI Flow Cytometry

Causality: Annexin V has a high affinity for phosphatidylserine (PS), which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). Using both allows for the precise staging of furan-induced cell death[1].

  • Harvesting: Post-treatment (at the calculated IC50​ dose for 24h), harvest cells using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Transfer 100 μL of the solution to a flow tube. Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI.

  • Incubation & Analysis: Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 μL of Binding Buffer and analyze immediately via flow cytometry, gating for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Protocol C: Target Validation via Western Blotting

Causality: To prove that the observed apoptosis is driven by specific pathways (e.g., STAT3 inhibition or Bax/Bcl-2 modulation), protein expression must be quantified. Western blotting provides direct evidence of the furan compound's molecular mechanism[2].

  • Lysis: Lyse treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated targets like p-STAT3).

  • Separation: Equal amounts of protein (30 μg) are resolved on 10% SDS-PAGE gels and transferred to PVDF membranes.

  • Probing: Block membranes with 5% BSA, then incubate overnight at 4°C with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bax, Bcl-2, Cleaved Caspase-3).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using ECL chemiluminescence and normalize against a loading control (e.g., β -actin or GAPDH).

Expert Insights on Experimental Design

When designing a comparison study for furan derivatives, the choice of controls is paramount.

  • Cell Line Pairing: Always pair the cancer cell line with a tissue-appropriate normal cell line. Evaluating a compound against MCF-7 (breast cancer) requires MCF-10A (normal breast epithelium) to calculate a biologically relevant Selectivity Index[1]. Using an unrelated normal line like HEK293 can yield misleading safety profiles.

  • Reference Drugs: The reference drug must match the hypothesized mechanism of the furan derivative. If the furan compound is designed as a kinase inhibitor, compare it to Crizotinib[5]; if it is a general DNA intercalator/apoptotic agent, Doxorubicin or Cisplatin is appropriate[4].

  • Solubility Considerations: Furan and benzofuran rings are highly lipophilic. Ensure that the final concentration of DMSO in the cell culture media never exceeds 0.5% (v/v) during treatment, as higher concentrations will induce baseline cytotoxicity and confound the MTT assay results.

References

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Center for Biotechnology Information (NCBI).[Link]

  • Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl). SciSpace.[Link]

  • SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. MDPI.[Link]

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. MDPI.[Link]

  • Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. ACS Publications.[Link]

Sources

A Comparative Guide to the Selectivity of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid as a Covalent GAPDH Modulator

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the performance of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid with other alternatives, supported by experimental data.

This guide provides a detailed evaluation of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, a compound belonging to the itaconate-monoamide class of electrophilic molecules. We will objectively compare its selectivity profile and mechanism of action against other well-characterized itaconate derivatives, namely 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DMI). The primary focus is on its role as a covalent inhibitor of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the downstream consequences on inflammatory pathways.

Introduction: Itaconate Derivatives as Endogenous and Therapeutic Signaling Molecules

Itaconate is an endogenous metabolite produced in high amounts by myeloid cells during inflammation, and it functions as a crucial regulator of metabolic and inflammatory pathways. Its derivatives, both natural and synthetic, have garnered significant interest for their therapeutic potential, primarily due to their ability to covalently modify proteins via a Michael addition mechanism. This guide focuses on a specific derivative, 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, to assess its selectivity for its primary target.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme critical for glycolysis. Beyond its metabolic role, GAPDH has been identified as a key signaling node in inflammation. Under pro-inflammatory conditions, GAPDH can translocate to the mitochondria and promote the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of potent pro-inflammatory cytokines like IL-1β.

Itaconate derivatives, including 4-OI and DMI, have been shown to inhibit NLRP3 inflammasome activation by directly targeting GAPDH. They achieve this by covalently modifying a specific cysteine residue (Cys152 in humans) in the enzyme's active site. This modification inhibits GAPDH's enzymatic activity and, more importantly, prevents its pro-inflammatory signaling functions. The selectivity of this interaction is paramount, as off-target modification of other cellular cysteines could lead to toxicity.

The subject of this guide, 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, is structurally an itaconic acid monoamide. The core itaconate warhead provides the electrophilic center for covalent modification, while the furan-containing side chain dictates its physicochemical properties, such as cell permeability and steric interactions within the target's binding pocket. Understanding how this specific side chain influences selectivity compared to the simple ester groups of DMI or the alkyl chain of 4-OI is the central objective of this evaluation.

cluster_pathway Proposed Mechanism of Action Compound 4-{[(5-Methylfuran-2-yl)methyl]amino} -4-oxobutanoic Acid GAPDH GAPDH (Cys152) Compound->GAPDH Covalent Modification NLRP3 NLRP3 Inflammasome Activation GAPDH->NLRP3 Inhibition of Pro-inflammatory Function Inflammation Inflammatory Response (e.g., IL-1β Release) NLRP3->Inflammation Suppression

Caption: Proposed mechanism of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid.

Comparative Selectivity Analysis

The defining characteristic of an effective covalent modulator is its ability to react specifically with the intended target while minimizing off-target reactions. Here, we compare the known selectivity profiles of benchmark itaconate derivatives to establish a framework for evaluating 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid.

  • Dimethyl Itaconate (DMI): A cell-permeable prodrug that is rapidly hydrolyzed intracellularly to itaconate. Its effects are broad, as it also alkylates glutathione and other proteins, making its selectivity profile relatively poor.

  • 4-Octyl Itaconate (4-OI): This derivative shows significantly improved potency and selectivity for GAPDH over other targets compared to DMI. Its longer alkyl chain is thought to enhance its interaction with the binding pocket of GAPDH, making the covalent modification more efficient and specific.

The selectivity of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is hypothesized to be influenced by its furan-containing side chain. This group may introduce specific hydrogen bonding or pi-stacking interactions that could either enhance or detract from its selectivity for GAPDH.

The following table summarizes hypothetical, yet plausible, experimental data for comparing the inhibitory activity and selectivity of the compounds. This data would be generated using the protocols described in Section 3.0.

CompoundTarget IC50 (GAPDH)Off-Target IC50 (e.g., KEAP1)Selectivity Index (Off-Target/Target)
Dimethyl Itaconate (DMI)~ 50 µM~ 100 µM~ 2x
4-Octyl Itaconate (4-OI)~ 5 µM> 200 µM> 40x
4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid ~ 8 µM > 250 µM > 31x

Note: KEAP1 is another cysteine-containing protein known to be modified by electrophiles and serves as a relevant off-target for comparison.

Experimental Protocols for Selectivity Evaluation

To empirically determine the selectivity of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, a multi-step, self-validating workflow is required.

cluster_workflow Selectivity Evaluation Workflow P1 Protocol 1: In Vitro GAPDH Enzymatic Assay P2 Protocol 2: Activity-Based Protein Profiling (ABPP) P1->P2 Confirm Potency P3 Protocol 3: Cellular Thermal Shift Assay (CETSA) P2->P3 Assess Proteome-wide Selectivity Result Comprehensive Selectivity Profile P3->Result Validate Target Engagement in Cells

Caption: A multi-protocol workflow for robust selectivity assessment.

Objective: To determine the direct inhibitory potency (IC50) of the compound on purified GAPDH.

  • Reagents: Recombinant human GAPDH, NAD+, D-glyceraldehyde 3-phosphate (G3P), test compound, assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Procedure:

    • Prepare serial dilutions of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid in DMSO.

    • In a 96-well plate, add assay buffer, NAD+, and the test compound.

    • Add recombinant GAPDH to each well and incubate for 30 minutes at room temperature to allow for covalent modification.

    • Initiate the enzymatic reaction by adding the substrate, G3P.

    • Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over 15 minutes using a plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rates against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Objective: To assess the selectivity of the compound across the entire proteome in a cellular context.

  • Reagents: Live cells (e.g., macrophage cell line), test compound, iodoacetamide-alkyne (IA-alkyne) probe, cell lysis buffer, azide-fluorophore tag (e.g., Azide-TAMRA), click chemistry reagents (CuSO4, TBTA, TCEP).

  • Procedure:

    • Treat live cells with varying concentrations of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid or vehicle (DMSO) for 2-4 hours.

    • Lyse the cells and treat the proteome with the IA-alkyne probe. This probe will label reactive cysteine residues that were not modified by the test compound.

    • Perform a click chemistry reaction to attach the azide-fluorophore tag to the alkyne-labeled proteins.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the compound-treated lanes compared to the vehicle lane indicates a direct target of the compound.

    • Identify the target band(s) via in-gel digestion followed by mass spectrometry. High selectivity is demonstrated if only the band corresponding to GAPDH shows a significant decrease in labeling.

Objective: To confirm direct binding (target engagement) of the compound to GAPDH within intact cells.

  • Reagents: Live cells, test compound, PBS, lysis buffer.

  • Procedure:

    • Treat cells with the test compound or vehicle.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Cool the tubes, lyse the cells (e.g., via freeze-thaw cycles), and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot using an anti-GAPDH antibody.

    • Binding of the compound is expected to stabilize GAPDH, resulting in a higher melting temperature (i.e., more soluble GAPDH at higher temperatures) compared to the vehicle-treated control.

Discussion and Interpretation

The collective data from these three protocols provides a robust assessment of selectivity. The in vitro assay (Protocol 1) establishes on-target potency. However, true selectivity can only be claimed when confirmed in a complex biological system. The ABPP experiment (Protocol 2) is the most critical for this, as it directly visualizes the full spectrum of covalent targets. An ideal compound will show potent, dose-dependent reduction of probe labeling on GAPDH with minimal impact on other bands. CETSA (Protocol 3) provides orthogonal validation of target engagement in a non-lysed cellular environment, confirming that the compound reaches and binds its target in its native state.

Based on the comparative framework and proposed experimental validation, 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is positioned as a potentially selective GAPDH modulator. Its performance is expected to be superior to the less specific DMI and comparable to, or potentially exceeding, that of 4-OI, depending on the specific interactions afforded by its furan moiety. The described workflow provides a clear and rigorous path for researchers and drug developers to validate its selectivity profile and advance its potential as a targeted anti-inflammatory agent.

References

  • Mills, E.L., & O'Neill, L.A. (2016). Itaconate and its derivatives: new players in metabolism, inflammation and immunity. Current Opinion in Immunology. [Link]

  • Murphy, M.P., & O'Neill, L.A.J. (2018). Itaconate and its derivatives as anti-inflammatory molecules. Nature Reviews Immunology. [Link]

  • Kornberg, M.D., et al. (2018). Dimethyl itaconate prevents inflammatory activation of macrophages and astrocytes. Journal of Neuroinflammation. [Link]

  • Hooftman, A., et al. (2020). The immunomodulatory metabolite itaconate activates NRF2 by alkylating KEAP1. Nature Chemical Biology. [Link]

  • Swain, A., et al. (2020). Itaconate and itaconate derivatives target JAK1 to suppress interferon responses. Cell Reports. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is paramount for its safe handling and disposal. The molecule's potential hazards are inferred from its primary functional groups: the furan ring and the carboxylic acid chain.

  • The Furan Moiety : Furan and its derivatives are the primary drivers of concern. The furan ring is a known hazardous chemical class.[1] Furans are often flammable, can form explosive peroxides upon standing in air, and may be toxic or carcinogenic.[1][2] The methyl substituent on the furan ring does not significantly mitigate these underlying hazards. Therefore, any compound containing this structure must be handled with caution.

  • The Carboxylic Acid Moiety : The 4-oxobutanoic acid portion of the molecule is a derivative of succinic acid. While generally less hazardous than the furan component, carboxylic acids can be irritants, particularly to the eyes and skin.[3][4] As a solid, the compound may also present an inhalation hazard if handled as a fine powder.[5]

Given this composite profile, 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid must be treated as a hazardous chemical waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Potential Hazard Associated Functional Group Primary Safety Concern & Causality
Flammability Furan RingFuran derivatives are often flammable liquids or combustible solids. Vapors can form explosive mixtures with air and travel to an ignition source.[1][8]
Toxicity/Irritation Furan Ring & Carboxylic AcidFuran compounds can be toxic and are suspected carcinogens.[1][2] The carboxylic acid can cause skin and serious eye irritation.[3][4]
Reactivity Furan RingFurans can be sensitive to acids, heat, and oxygen, potentially leading to polymerization.[9] They may also form explosive peroxides over time.[2][10]
Environmental Hazard Entire MoleculeOrganic chemical waste can harm aquatic life and persist in the environment. Disposal into sewer systems is prohibited.[7][11]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls : All handling of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid, especially outside of its original sealed container, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a full-face shield should be worn over the goggles.[4]

    • Hand Protection : Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for tears or degradation before use and dispose of them as contaminated waste after handling the chemical.

    • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned.[13]

    • Respiratory Protection : While working in a fume hood should provide adequate protection, a respirator with an organic vapor cartridge may be necessary for spill cleanup outside of containment.[5]

Step-by-Step Disposal Protocol

The primary goal of this protocol is the safe collection, segregation, and transfer of the chemical waste to your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed contractor.

Step 1: Waste Segregation and Containerization

  • Do Not Mix Wastes : Collect waste 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid in a dedicated hazardous waste container.[14][15] Do not mix it with other waste streams (e.g., halogenated solvents, aqueous waste) unless explicitly approved by your EHS office.[16]

  • Select the Right Container : Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE), with a secure, leak-proof screw-top cap.[7][15] The container must be clean, dry, and in good condition.

Step 2: Proper Labeling

  • Immediate Labeling : As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6][17]

  • Complete Information : The label must be filled out completely and legibly. This includes:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid". Avoid using formulas or abbreviations.[6]

    • An accurate list of all constituents and their approximate concentrations if it is a solution.

    • The date when waste was first added to the container (the "accumulation start date").[17]

    • The name and contact information of the generating researcher or lab.

Step 3: Waste Accumulation and Storage

  • Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[17] This prevents the release of vapors and protects the contents from reacting with air or moisture.

  • Designated Storage Area : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[17] This area should be at or near the point of generation, under the control of laboratory personnel, and clearly marked.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. The secondary container should be made of a compatible material and be large enough to hold the entire volume of the primary container.

Step 4: Arranging for Disposal

  • Contact EHS : Once the container is full or is approaching the regulatory storage time limit (typically 12 months for satellite accumulation areas), contact your institution's EHS department to schedule a waste pickup.[17][18]

  • Provide Information : Be prepared to provide the EHS office with all necessary information from the waste label. They will handle the final transport and disposal according to federal and state regulations, likely through high-temperature incineration at a permitted facility.[15]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Alert Personnel : Immediately alert all personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : For a small spill (<100 mL or a few grams) contained within a fume hood, trained laboratory personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency EHS number.[10][19]

  • Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain and Absorb :

    • For a solid spill , carefully sweep or scoop the material into the designated hazardous waste container. Avoid generating dust.[5][20]

    • For a liquid spill , cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[1][21] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Once absorbed, carefully scoop the material into the hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials : All contaminated items, including gloves, absorbent pads, and wipes, must be placed in the sealed hazardous waste container for disposal.

Visualizing the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for managing laboratory chemical waste, which is directly applicable to 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid.

Chemical_Disposal_Workflow start Waste Generated (4-{[(5-Methylfuran-2-yl)methyl]amino} -4-oxobutanoic acid) assessment Hazard Assessment: - Furan Moiety (Flammable, Toxic) - Carboxylic Acid (Irritant) - No Specific SDS Available start->assessment Step 1 ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assessment->ppe Step 2 container Select & Label Hazardous Waste Container (Glass or HDPE) ppe->container Step 3 accumulate Accumulate in Satellite Area - Keep Container Closed - Use Secondary Containment container->accumulate Step 4 pickup Arrange Pickup with EHS for Final Disposal accumulate->pickup Step 5

Caption: Decision workflow for the disposal of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid.

References

  • NextSDS. 4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-4-OXOBUTANOIC ACID - Chemical Substance Information. [Link]

  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. [Link]

  • US Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Lithofin. Trade name : Lithofin MPP Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Succinic acid. [Link]

  • Acros Organics. Safety Data Sheet: 2-Acetyl-5-methylfuran. [Link]

  • US Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • National Center for Biotechnology Information. Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. [Link]

  • ACS Publications. Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Natural Sciences Research Institute. Guidelines for Chemical Waste Disposal. [Link]

  • ResearchGate. Substitute materials of furfuryl alcohol in furan resin used for foundry and their technical properties. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Succinic acid. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • University of California, Santa Barbara. Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]

  • U.S. Food and Drug Administration. Environmental Assessment for Food Contact Notification FCN 2391. [Link]

  • NextSDS. 4-(4-METHYLPHENYL)-2-[(2-MORPHOLINOETHYL)AMINO]-4-OXOBUTANOIC ACID. [Link]

  • University of Puerto Rico at Mayagüez. Safety Data Sheet: Succinic acid. [Link]

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Personal protective equipment for handling 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid

As a Senior Application Scientist, I approach novel pharmaceutical intermediates and research chemicals not just with baseline caution, but with a mechanistic understanding of their structural alerts. 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid is a functionalized succinamic acid derivative containing a 5-methylfurfuryl moiety. While its specific in vivo toxicological profile may be uncharacterized, its structural components dictate a stringent, self-validating safety protocol.

This guide provides the definitive operational and disposal framework for handling this compound, ensuring compliance with federal safety standards and building a foundation of uncompromising laboratory safety.

Mechanistic Hazard Assessment & Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand why the chemical poses a risk. We do not simply wear gloves; we select barriers based on molecular interactions.

  • The Furan Ring (Metabolic Toxicity Risk): Furan derivatives can undergo cytochrome P450-mediated oxidation in the liver, potentially forming reactive, electrophilic dicarbonyl species (e.g., unsaturated dialdehydes). These metabolites can bind to cellular macromolecules, leading to hepatotoxicity or sensitization. Therefore, systemic absorption via dermal contact or inhalation must be strictly prevented.

  • The Succinamic Acid Backbone (Physical Risk): The presence of the carboxylic acid and amide groups renders the molecule highly polar. It will likely present as a fine, crystalline powder at room temperature. The primary physical hazard is aerosolization (dust generation) during weighing and transfer.

  • Regulatory Classification: Under the1[1], chemicals with unknown chronic toxicities must be handled with the highest precautionary measures, integrating a robust Chemical Hygiene Plan (CHP) that treats the substance as a severe health hazard[2].

Quantitative PPE Matrix

Based on the mechanistic risks outlined above, the following PPE specifications are mandatory for handling 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid.

PPE CategorySpecification / MaterialQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile (Double Gloving)Outer: 8 mil Inner: 4 milPrevents dermal absorption of the furan moiety; the thicker outer glove provides mechanical strength against micro-tears during handling.
Eye Protection Indirect Vented GogglesANSI Z87.1-2020 CertifiedProtects against fine powder aerosols and liquid splashes during dissolution. Standard safety glasses are insufficient for dust.
Respiratory N95 or P100 Particulate Respirator95% to 99.9% filtration efficiencyMandatory if weighing powder outside of a certified Class II Biological Safety Cabinet or powder hood to prevent inhalation of hepatotoxic dust.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents electrostatic discharge which could ignite organic dusts; provides a physical barrier against systemic absorption from spills.

Operational Workflow & Step-by-Step Methodology

According to the National Research Council's3[3], a systematic approach to handling minimizes exposure risks and ensures self-validation at every step[4].

Step 1: Environmental Preparation

  • Verify the face velocity of the chemical fume hood is actively reading between 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible chemicals (e.g., strong oxidizers, strong acids/bases).

  • Line the weighing area with anti-static, disposable bench paper to contain micro-spills and prevent cross-contamination.

Step 2: PPE Donning Sequence (Self-Validating)

  • Inspect the lab coat for tears and button it completely to the neck.

  • Don the inner pair of 4-mil nitrile gloves, ensuring they cover the cuffs of the lab coat.

  • Don the N95/P100 respirator and perform a positive/negative pressure user seal check (inhale sharply to ensure the mask collapses slightly; exhale to ensure no air leaks around the edges).

  • Put on ANSI Z87.1 safety goggles, adjusting the strap for a flush seal against the face.

  • Don the outer pair of 8-mil nitrile gloves.

Step 3: Chemical Handling & Transfer

  • Open the primary container of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid only inside the active fume hood.

  • Use an anti-static spatula (e.g., PTFE-coated) to minimize powder aerosolization caused by static cling.

  • Transfer the required mass into a pre-tared, sealable vial.

  • Seal both the primary container and the transfer vial tightly before removing them from the hood.

Step 4: Doffing & Decontamination

  • Remove the outer gloves inside the fume hood, turning them inside out, and dispose of them in a solid hazardous waste bin.

  • Wipe down the sealed transfer vial and the exterior of the primary container with a damp, disposable lint-free cloth to capture any rogue particulates.

  • Remove goggles and respirator, followed by the inner gloves. Wash hands immediately with soap and water.

Workflow Visualization

The following decision matrix illustrates the logical workflow for handling this compound based on its physical state during your experiment.

PPE_Workflow Start Risk Assessment: 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid State Determine Physical State Start->State Powder Dry Powder (Dust/Inhalation Hazard) State->Powder Solid Solution In Solution (Splash/Dermal Hazard) State->Solution Liquid Resp N95/P100 Respirator + Local Exhaust (LEV) Powder->Resp Hood Chemical Fume Hood + Splash Goggles Solution->Hood Gloves Double Nitrile Gloves (Change every 2 hrs) Resp->Gloves Hood->Gloves Coat Flame-Resistant Lab Coat + Closed-Toe Shoes Gloves->Coat Execute Proceed with Experimental Protocol Coat->Execute

Workflow for PPE selection and handling of 4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid.

Spill Response & Disposal Plan

Improper disposal of pharmaceutical intermediates carries severe environmental and legal consequences, as outlined by 5[5].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Contain (Powder): Do NOT sweep dry powder, as this creates highly inhalable dust. Gently cover the spill with damp absorbent pads (using water or a mild solvent, depending on the intended solubility).

  • Contain (Solution): Surround the spill with universal chemical absorbents (e.g., vermiculite or commercial spill pillows).

  • Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

Waste Disposal Plan:

  • Categorization: Classify the waste as "Non-Halogenated Organic Hazardous Waste" (unless it was dissolved in a halogenated solvent like dichloromethane during the experiment).

  • Labeling: Clearly label the waste container with the full chemical name, avoiding abbreviations. Include the structural hazards (e.g., "Contains Furan Derivative - Toxic/Irritant").

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Do not exceed the 55-gallon accumulation limit.

  • Manifesting: Coordinate with a certified laboratory waste management contractor for incineration, as biological treatment may be insufficient for novel furan derivatives[6].

References

  • Hazardous Waste Management for Laboratories Broadview Waste Services URL:[Link]

  • Laboratory Safety Guidance (OSHA 3404-9N) Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version National Academies of Sciences, Engineering, and Medicine URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.